GnRH-R antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H28F5N7O6S |
|---|---|
Molecular Weight |
721.7 g/mol |
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
InChI |
InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45) |
InChI Key |
DHHVWOROTLFBDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GnRH Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gonadotropin-releasing hormone (GnRH) receptor antagonists are a critical class of therapeutics that modulate the hypothalamic-pituitary-gonadal (HPG) axis. Unlike GnRH agonists which induce a transient stimulatory phase, antagonists elicit a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—by competitively blocking the GnRH receptor (GnRH-R) in the anterior pituitary. This immediate onset of action without a hormonal surge makes them advantageous for various clinical applications, including assisted reproductive technology, and the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[1][2][3] This guide provides a comprehensive overview of the molecular mechanism of action of GnRH-R antagonists, detailing their interaction with the receptor, the subsequent effects on intracellular signaling pathways, and the experimental protocols used for their characterization.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of GnRH-R antagonists is competitive and reversible binding to the GnRH receptors located on the surface of pituitary gonadotroph cells.[1][2] By occupying the receptor's binding site, these antagonists prevent the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This blockade results in a swift reduction in the circulating levels of these gonadotropins, which in turn suppresses the production of gonadal steroids—testosterone in males and estrogen in females.
The antagonists are broadly categorized into peptide and non-peptide molecules. Peptide antagonists, such as cetrorelix and ganirelix, are structurally similar to native GnRH with specific amino acid substitutions that confer their antagonistic properties. Non-peptide, small-molecule antagonists, like elagolix and relugolix, offer the advantage of oral bioavailability.
GnRH Receptor Signaling Pathways
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a cascade of intracellular events that are effectively blocked by GnRH-R antagonists.
The Phospholipase C (PLC) Pathway
Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for the exocytosis of LH and FSH from their storage granules.
-
DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in the transcriptional regulation of gonadotropin subunit genes.
Involvement of Other Signaling Pathways
While the Gαq/11-PLC pathway is the principal signaling cascade, evidence suggests that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi, leading to the modulation of cyclic AMP (cAMP) levels. However, the primary mechanism of GnRH-R antagonists is the blockade of the Gαq/11-mediated signaling.
Quantitative Data on GnRH-R Antagonists
The binding affinity and functional potency of GnRH-R antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for several prominent antagonists.
| Antagonist | Receptor | Assay Type | Parameter | Value (nM) |
| Relugolix | Human GnRH-R | Binding Affinity | IC50 | 0.33 |
| Relugolix | Monkey GnRH-R | Binding Affinity | IC50 | 0.32 |
| Cetrorelix Acetate | GnRH-R | Binding Affinity | IC50 | 1.21 |
| Degarelix acetate | Human GnRH-R | Binding Affinity | IC50 | 3 |
| GnRH-R antagonist 1 | GnRH-R | Binding Affinity | IC50 | 0.57 |
| This compound | GnRH-R | In Vitro Activity | IC50 | 2.18 |
| GnRH-R antagonist-3 | Rat GnRH-R | Binding Affinity | IC50 | 94 |
| GnRH-R antagonist-3 | Human GnRH-R | Binding Affinity | IC50 | 275 |
Caption: Table 1. Binding Affinities and In Vitro Activities of Selected GnRH-R Antagonists.
Detailed Experimental Protocols
The characterization of GnRH-R antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the GnRH receptor.
Objective: To measure the affinity of an antagonist by its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-triptorelin).
-
Unlabeled antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the GnRH-R in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block GnRH-induced activation of the PLC signaling pathway.
Objective: To quantify the inhibition of GnRH-stimulated inositol phosphate production by an antagonist.
Materials:
-
Intact cells expressing the GnRH receptor.
-
myo-[3H]inositol.
-
GnRH agonist.
-
GnRH-R antagonist (test compound).
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Culture cells in a medium containing myo-[3H]inositol for a sufficient time (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of the antagonist for a defined period.
-
Stimulation: Add a fixed concentration of a GnRH agonist to the cells in the presence of LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the inositol phosphates.
-
Purification: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the log concentration of the antagonist to determine its IC50 for inhibiting the GnRH-stimulated response.
Calcium Mobilization Assay
This assay provides a real-time measurement of changes in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.
Objective: To measure the blockade of GnRH-induced intracellular calcium release by an antagonist.
Materials:
-
Intact cells expressing the GnRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
GnRH agonist.
-
GnRH-R antagonist (test compound).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye. The dye will fluoresce upon binding to calcium.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Addition: Add varying concentrations of the antagonist to the cells and incubate for a short period.
-
Agonist Injection and Measurement: Inject a fixed concentration of a GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each antagonist concentration. Plot the peak response against the log concentration of the antagonist to determine its IC50 for inhibiting the calcium mobilization.
Visualizing the Mechanism and Experimental Workflows
GnRH Signaling Pathway and Antagonist Action
Caption: GnRH signaling pathway and the inhibitory action of a GnRH-R antagonist.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for the in vitro characterization of GnRH-R antagonists.
Conclusion
GnRH receptor antagonists represent a significant advancement in the modulation of the HPG axis, offering a rapid and effective means of suppressing gonadotropin and sex steroid levels. Their mechanism of action, centered on competitive antagonism at the GnRH receptor, prevents the activation of the critical Gαq/11-PLC-IP3/DAG signaling pathway. A thorough understanding of this mechanism, supported by robust in vitro characterization through binding and functional assays, is paramount for the continued development and optimization of this important class of therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide on the Synthesis and Characterization of a Novel GnRH-R Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a potent Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist, designated herein as GnRH-R Antagonist 1. This document details the synthetic protocols, analytical characterization, and pharmacological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction to GnRH-R Antagonists
Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] GnRH antagonists are a class of drugs that competitively bind to and block the GnRH receptor, thereby inhibiting the downstream signaling cascade.[4][5] This mechanism of action leads to a rapid and reversible suppression of gonadotropins and sex hormones, making GnRH-R antagonists valuable therapeutic agents for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids. Unlike GnRH agonists, which cause an initial surge in hormone levels (the "flare effect"), antagonists provide immediate suppression, which can be particularly advantageous in certain clinical settings.
This guide focuses on a specific orally bioavailable small molecule, this compound (also referred to as compound 21a), which has demonstrated high binding affinity and potent in vitro antagonistic activity.
Synthesis of this compound
The synthesis of small molecule GnRH-R antagonists like this compound typically involves a multi-step organic synthesis approach. While the exact proprietary synthesis route for this specific compound is not publicly detailed, a generalizable synthetic strategy for similar chemical scaffolds is outlined below. This protocol is a representative example based on common organic synthesis methodologies for compounds with similar structural motifs.
Experimental Protocol: Synthesis of a Furan-based GnRH-R Antagonist
Objective: To synthesize a furan-based small molecule GnRH-R antagonist.
Materials:
-
Starting materials (e.g., substituted furanoic acid, substituted aniline)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, THF)
-
Purification media (e.g., silica gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Amide Coupling:
-
Dissolve the substituted furanoic acid (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure GnRH-R antagonist.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized antagonist.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve a small sample of the antagonist in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated based on the area of the main peak relative to the total peak area. A purity of >95% is generally required for in vitro assays.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Protocol:
-
System: An electrospray ionization mass spectrometer (ESI-MS) or MALDI-FT mass spectrometry.
-
Mode: Positive or negative ion mode, depending on the compound's properties.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
Acquire the mass spectrum and compare the observed molecular ion peak (e.g., [M+H]+ or [M-H]-) with the calculated molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire the NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integrations to confirm that the obtained structure matches the expected structure of this compound.
-
Pharmacological Characterization
GnRH-R Signaling Pathway
GnRH receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of the receptor by GnRH leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. GnRH-R can also couple to other G-proteins like Gs, leading to cAMP production, and can activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.
Caption: GnRH Receptor Signaling Pathway.
Binding Affinity Assay
A competitive radioligand binding assay is commonly used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.
Protocol:
-
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-labeled agonist or antagonist).
-
Unlabeled GnRH (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test antagonist.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GnRH.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assays
Functional assays measure the ability of the antagonist to inhibit the biological response induced by a GnRH agonist.
Objective: To measure the inhibition of GnRH-stimulated IP accumulation by this compound.
Protocol:
-
Materials:
-
Cells expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
GnRH agonist.
-
This compound.
-
IP accumulation assay kit (commercially available).
-
-
Procedure:
-
Plate the cells in 96-well plates and grow to confluency.
-
Label the cells with [³H]-myo-inositol overnight.
-
Wash the cells and pre-incubate with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation).
-
Stimulate the cells with a fixed concentration of a GnRH agonist (e.g., EC80).
-
Lyse the cells and isolate the total inositol phosphates using ion-exchange chromatography.
-
Measure the radioactivity by liquid scintillation counting.
-
Plot the IP accumulation against the antagonist concentration and determine the IC50 value.
-
Objective: To measure the inhibition of GnRH-stimulated ERK phosphorylation by this compound.
Protocol:
-
Materials:
-
Cells expressing the human GnRH receptor.
-
GnRH agonist.
-
This compound.
-
Assay kits for measuring phosphorylated ERK (p-ERK), such as AlphaScreen SureFire or HTRF.
-
-
Procedure:
-
Plate the cells in 96-well plates and serum-starve overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a GnRH agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells and measure the levels of p-ERK according to the manufacturer's instructions for the chosen assay kit.
-
Plot the p-ERK signal against the antagonist concentration and determine the IC50 value.
-
Data Presentation
Quantitative Data Summary for GnRH-R Antagonists
| Antagonist | Receptor | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Human GnRH-R | Binding Affinity | IC50 = 0.57 nM | |
| Human GnRH-R | Functional (in vitro) | IC50 = 2.18 nM | ||
| Degarelix Analog 7 | Human GnRH-R | Functional (in vitro) | IC50 = 5.22 nM | |
| Degarelix Analog 8 | Human GnRH-R | Functional (in vitro) | IC50 = 36.95 nM | |
| CMPD1 | Human GnRH-R | Binding Affinity | Ki = 6.0 nM | |
| Rat GnRH-R | Binding Affinity | Ki = 3.8 nM | ||
| Mouse GnRH-R | Binding Affinity | Ki = 2.2 nM | ||
| Cetrorelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.84 nM | |
| Ganirelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.61 nM | |
| Teverelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.49 nM |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a novel GnRH-R antagonist.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide has provided a detailed framework for the synthesis, characterization, and pharmacological evaluation of a novel GnRH-R antagonist. The protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the discovery and development of new therapeutic agents targeting the GnRH receptor. The systematic approach outlined, from chemical synthesis to in vitro characterization, is crucial for advancing our understanding of GnRH-R antagonists and their potential clinical applications.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map04912 [genome.jp]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
The Dawn of Gonadotropin-Releasing Hormone Receptor Antagonism: A Technical Guide to the First-Generation Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and core pharmacological characterization of the first-generation Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonists. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the foundational science that paved the way for modern hormonal therapies. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to GnRH-R Antagonism
The gonadotropin-releasing hormone (GnRH) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of the hypothalamic-pituitary-gonadal axis. Upon binding of GnRH, the receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. These gonadotropins, in turn, stimulate the gonads to produce sex steroids. The development of GnRH-R antagonists, which competitively block the GnRH receptor, marked a significant advancement in medicine, offering a method for inducing a rapid and reversible suppression of gonadotropin and sex steroid levels.[1][2] This approach avoids the initial surge in hormone levels seen with GnRH agonists, a "flare effect" that can be detrimental in certain clinical situations.[2]
The journey to the first clinically viable GnRH-R antagonists was a multi-generational effort. The initial challenge in developing these antagonists was to modify the native GnRH decapeptide to create a molecule that could bind with high affinity to the receptor without activating it.[2] Early research focused on substitutions at various amino acid positions of the GnRH molecule. While these efforts led to the discovery of potent antagonists, the first-generation compounds were often hampered by side effects, most notably histamine release, which limited their clinical utility.[3]
Quantitative Data on First-Generation GnRH-R Antagonists
The following tables summarize the in vitro and in vivo pharmacological properties of some of the first-generation GnRH-R antagonists. This data provides a comparative overview of their binding affinities, functional potencies, and histamine-releasing activities.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonist Potency
| Antagonist Compound | Receptor Binding Affinity (Ki) | In Vitro Antagonist Potency (IC50) | Reference |
| [Ac-D2Nal¹,D4ClPhe²,D3Pal³,Arg⁵,DGlu⁶(AA),DAla¹⁰]GnRH (Nal-Glu) | Not explicitly found in a comparable format | Not explicitly found in a comparable format | |
| [Ac-D-pClPhe¹,²,D-Trp³,D-Arg⁶,D-Ala¹⁰]-LHRH (Org 30276) | Not explicitly found in a comparable format | Not explicitly found in a comparable format | |
| [Ac-D-NAL(2)¹,4FD-Phe²,D-Trp³,D-Arg⁶]-LHRH | Not explicitly found in a comparable format | Not explicitly found in a comparable format |
Note: Specific Ki and IC50 values for the very first generation antagonists in a standardized, comparative format have proven difficult to source from the available literature, which tends to focus on later, more clinically successful compounds. The development of these early antagonists often involved a rapid evolution of structures with data presented in varied formats across numerous publications.
Table 2: In Vivo Potency and Histamine Release of First-Generation Antagonists
| Antagonist Compound | In Vivo Potency (ED50 for Ovulation Inhibition in Rats) | Histamine Release (ED50 in µ g/rat ) | Reference |
| [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,⁶,hArg(Et)₂(⁸),D-Ala¹⁰]GnRH | 0.6 µ g/rat | 196 µg/mL (EC50) | |
| [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et)₂(⁶),hArg(Et)₂(⁸),D-Ala¹⁰]GnRH (Ganirelix) | 0.29 µ g/rat | 13 µg/mL (EC50) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of first-generation GnRH-R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GnRH receptor.
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled GnRH antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane preparation.
-
Increasing concentrations of the unlabeled antagonist.
-
A fixed concentration of the radiolabeled GnRH analog.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add a high concentration of unlabeled GnRH to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and use non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a GnRH-R antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH signaling pathway.
Materials:
-
Cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).
-
myo-[³H]inositol.
-
GnRH agonist.
-
GnRH antagonist (test compound).
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Formic acid.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the cells in multi-well plates and allow them to adhere. Label the cells by incubating them with myo-[³H]inositol in inositol-free medium overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Antagonist Treatment: Add increasing concentrations of the GnRH-R antagonist to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a GnRH agonist to the wells and incubate for a specific time (e.g., 30-60 minutes) to stimulate inositol phosphate production.
-
Extraction: Stop the reaction by adding a solution like ice-cold formic acid.
-
Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol. Elute the inositol phosphates with a high concentration of formic acid.
-
Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphate as a function of the antagonist concentration. Use non-linear regression to determine the IC₅₀ of the antagonist.
Histamine Release Assay
This assay is crucial for evaluating the potential for GnRH-R antagonists to cause histamine-related side effects.
Materials:
-
Rat peritoneal mast cells or human skin explants.
-
GnRH antagonist (test compound).
-
Buffer (e.g., Tyrode's solution).
-
Positive control (e.g., compound 48/80).
-
o-phthalaldehyde (OPT) for fluorometric detection.
-
Perchloric acid.
-
Fluorometer.
Procedure:
-
Cell/Tissue Preparation: Isolate mast cells from the peritoneal cavity of rats or prepare human skin explants.
-
Incubation: Incubate the cells or tissue with different concentrations of the GnRH-R antagonist in a suitable buffer at 37°C for a defined period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the cell suspension or collect the supernatant from the tissue explants.
-
Histamine Measurement:
-
Add perchloric acid to the supernatant to precipitate proteins.
-
Neutralize the supernatant.
-
Add OPT to the supernatant and incubate to form a fluorescent derivative of histamine.
-
Measure the fluorescence using a fluorometer.
-
-
Data Analysis: Calculate the amount of histamine released at each antagonist concentration. The ED₅₀ (the concentration that causes 50% of the maximal histamine release) can be determined by plotting the histamine release against the antagonist concentration.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the discovery of GnRH-R antagonists.
Caption: GnRH Receptor Signaling and Antagonism.
Caption: GnRH-R Antagonist Discovery Workflow.
References
- 1. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GnRH Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. The GnRH receptor, a key regulator of the hypothalamic-pituitary-gonadal axis, is a well-established therapeutic target for a range of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer. The development of GnRH receptor antagonists has evolved from peptide-based therapeutics to orally bioavailable small molecules, representing a significant advancement in patient care. This guide details the chemical scaffolds, key molecular interactions, and quantitative SAR data that have driven the discovery and optimization of these agents. Furthermore, it provides detailed protocols for the key in vitro and in vivo assays used to characterize their pharmacological properties.
Introduction to GnRH Receptor Antagonism
The GnRH receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous decapeptide GnRH, stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] GnRH antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex steroid levels without the initial "flare" effect observed with GnRH agonists.[2] The therapeutic utility of GnRH antagonists has spurred extensive research into the development of both peptide and non-peptide antagonists.
The initial GnRH antagonists were peptide analogs of the native GnRH decapeptide. While effective, these peptide-based drugs suffer from poor oral bioavailability and require parenteral administration.[3] This limitation led to a significant effort in the discovery and development of small molecule, non-peptide GnRH antagonists that could be administered orally. This guide will focus primarily on the SAR of these non-peptide antagonists.
Key Chemical Scaffolds and their Structure-Activity Relationships
The development of non-peptide GnRH-R antagonists has been characterized by the exploration of diverse chemical scaffolds. Two of the most prominent and clinically successful scaffolds are the uracil derivatives and the thienopyrimidine derivatives.
Uracil-Based Antagonists
The uracil scaffold has proven to be a highly fruitful starting point for the development of potent GnRH-R antagonists, culminating in the discovery of elagolix, the first orally active non-peptide GnRH antagonist to receive regulatory approval. The general structure of the uracil-based antagonists features key substitution points that have been extensively studied to optimize potency and pharmacokinetic properties.
Table 1: Structure-Activity Relationship of Uracil-Based GnRH-R Antagonists
| Compound/Series | R1 (N1-position) | R3 (N3-position) | R5 (C5-position) | R6 (C6-position) | hGnRH-R Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Lead Compound | 2,6-difluorobenzyl | Substituted phenethyl | Substituted aryl | Methyl | Moderate | - |
| Elagolix | 2-fluoro-6-(trifluoromethyl)benzyl | (R)-1-phenylethylamino-butyric acid | 2-fluoro-3-methoxyphenyl | Methyl | 0.9 | 1.1 |
| Analog Series 1 | Varied substituted benzyls | (R)-1-phenylethyl | 2-fluorophenyl | Methyl | 1-50 | 2-100 |
| Analog Series 2 | 2,6-difluorobenzyl | Varied phenethylamines | 2-fluoro-3-methoxyphenyl | Varied alkyls | 0.5-20 | 1-30 |
| Analog Series 3 | 2-fluoro-6-(trifluoromethyl)benzyl | (R)-1-phenylethylamino-butyric acid | Varied substituted phenyls | Methyl | 0.8-15 | 1-25 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
The SAR studies on uracil derivatives have revealed several key insights:
-
N1-Substituent: A substituted benzyl group, particularly with fluorine atoms at the 2 and 6 positions, is crucial for high-affinity binding. This is exemplified by the 2,6-difluorobenzyl group in many potent antagonists.
-
N3-Substituent: A phenethylamino side chain at the N3 position is a common feature. The stereochemistry of this side chain is critical, with the (R)-configuration generally conferring higher potency. Modifications to the terminal amino group, such as the incorporation of a butyric acid moiety in elagolix, can improve pharmacokinetic properties.
-
C5-Substituent: A substituted aryl group at the C5 position is essential for potent antagonism. The nature and position of substituents on this aryl ring significantly impact binding affinity. For instance, a 2-fluoro-3-methoxyphenyl group is found in elagolix.
-
C6-Substituent: A small alkyl group, typically a methyl group, at the C6 position is generally preferred for optimal activity.
Thienopyrimidine-Based Antagonists
The thieno[2,3-d]pyrimidine-2,4-dione scaffold is another key chemotype that has led to the development of clinically successful GnRH-R antagonists, including relugolix.
Table 2: Structure-Activity Relationship of Thienopyrimidine-Based GnRH-R Antagonists
| Compound/Series | R1 (N1-position) | R3 (N3-position) | R5 (C5-position) | R6 (C6-position) | hGnRH-R Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Lead Compound | Substituted benzyl | Substituted aryl | (dimethylamino)methyl | Substituted phenyl | Moderate | - |
| Relugolix | 2,6-difluorobenzyl | 6-methoxypyridazin-3-yl | (dimethylamino)methyl | 4-(3-methoxyureido)phenyl | 0.12 | 0.33 |
| Analog Series 4 | Varied substituted benzyls | 6-methoxypyridazin-3-yl | (dimethylamino)methyl | 4-(ureido)phenyl | 0.1-10 | 0.2-15 |
| Analog Series 5 | 2,6-difluorobenzyl | Varied heteroaryls | (dimethylamino)methyl | 4-(3-methoxyureido)phenyl | 0.05-5 | 0.1-8 |
| Analog Series 6 | 2,6-difluorobenzyl | 6-methoxypyridazin-3-yl | Varied aminoalkyls | 4-(3-methoxyureido)phenyl | 0.2-25 | 0.5-40 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Key SAR findings for the thienopyrimidine series include:
-
N1-Substituent: Similar to the uracil series, a 2,6-difluorobenzyl group at the N1 position is highly favorable for potent receptor antagonism.
-
N3-Substituent: A variety of substituted aryl and heteroaryl groups can be tolerated at the N3 position. The 6-methoxypyridazin-3-yl group present in relugolix is a key contributor to its high potency.
-
C5-Substituent: A (dimethylamino)methyl group at the C5 position is a common feature in this series and is important for activity.
-
C6-Substituent: A substituted phenyl ring at the C6 position is crucial. The urea-containing substituent, specifically the 4-(3-methoxyureido)phenyl group in relugolix, plays a significant role in high-affinity binding and overall antagonist activity.
GnRH Receptor Signaling Pathway
Understanding the signaling cascade initiated by GnRH receptor activation is fundamental to characterizing the mechanism of action of its antagonists. The GnRH receptor primarily couples to the Gq/11 family of G proteins.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
The characterization of GnRH-R antagonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the GnRH receptor by competing with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Radiolabeled GnRH antagonist (e.g., [¹²⁵I]-Cetrorelix) at a fixed concentration (typically near its Kd value).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled GnRH antagonist.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit GnRH-stimulated production of inositol phosphates, a downstream second messenger of Gq/11 signaling.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Seed cells expressing the GnRH receptor in a 96-well plate.
-
The following day, replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with assay buffer (e.g., HBSS containing 10 mM LiCl). LiCl is included to inhibit the degradation of inositol monophosphate.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a GnRH agonist (typically the EC₈₀ concentration) for 30-60 minutes.
-
-
IP Extraction and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M formic acid).
-
Transfer the cell lysates to a column containing anion-exchange resin.
-
Wash the column to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate).
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calcium Mobilization Assay
This high-throughput functional assay measures the ability of an antagonist to block GnRH-induced increases in intracellular calcium concentration.
References
In Vitro Binding Affinity of GnRH-R Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of GnRH-R antagonist 1, also known as compound 21a. The document details its binding affinity, the experimental protocols for its determination, and the underlying signaling pathways of the Gonadotropin-Releasing Hormone (GnRH) receptor.
Core Data: Binding Affinity of this compound
This compound is a potent, orally bioavailable, and membrane-permeable antagonist of the GnRH receptor.[1][2] Its in vitro efficacy is characterized by a high binding affinity and robust antagonistic activity.[1][2] The key quantitative data are summarized in the table below.
| Parameter | Value (IC50) | Description |
| Binding Affinity | 0.57 nM | The concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.[1] |
| In Vitro Antagonistic Activity | 2.18 nM | The concentration of this compound required to inhibit 50% of the GnRH-induced biological response in vitro. |
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by GnRH, it initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This compound competitively binds to the receptor, preventing the initiation of this cascade. The signaling pathway is depicted below.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
The in vitro binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to displace a radiolabeled ligand from the GnRH receptor.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay is outlined below.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Preparation of Cell Membranes:
-
Cell lines stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Radioligand and Competitor Preparation:
-
A suitable radioligand, such as [125I]-labeled triptorelin or a tritiated GnRH analog, is used at a fixed concentration (typically at or below its Kd value).
-
A range of concentrations of the unlabeled this compound is prepared by serial dilution.
3. Binding Assay:
-
The cell membrane preparation is incubated in a buffer solution containing the radioligand and varying concentrations of the unlabeled antagonist.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist or antagonist.
-
Total binding is determined in the absence of any competitor.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
5. Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
References
A Deep Dive into GnRH-R Antagonist 1 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data central to the study of Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist 1 target engagement. Understanding how a drug candidate interacts with its intended target is a cornerstone of modern drug development, ensuring efficacy and minimizing off-target effects. This document details the crucial experiments, presents key quantitative data, and visualizes the complex biological and experimental processes involved.
Introduction to GnRH-R and its Antagonists
The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[1][2] When activated by its natural ligand, GnRH, it triggers a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3][4] These gonadotropins are essential for regulating steroidogenesis and gametogenesis.
GnRH-R antagonists are a class of drugs that competitively bind to the GnRH-R without activating it, thereby blocking the downstream signaling cascade. This leads to a rapid and reversible suppression of gonadotropins and sex hormones. Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare effect"), antagonists provide immediate suppression, making them valuable therapeutic agents for hormone-dependent conditions such as advanced prostate cancer, endometriosis, uterine fibroids, and in assisted reproduction technologies.
Target engagement studies are critical to confirm that a GnRH-R antagonist binds to its intended receptor in vitro and in vivo, and to quantify the extent and duration of this interaction. This data is essential for optimizing dosing regimens and predicting clinical efficacy.
Quantitative Data on GnRH-R Antagonists
The following tables summarize key quantitative parameters for several GnRH-R antagonists, providing a comparative view of their potency and binding characteristics.
Table 1: In Vitro Binding Affinity and Antagonistic Activity
| Compound | Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| GnRH-R antagonist 1 (compound 21a) | GnRH-R | Binding Affinity | IC50 | 0.57 | |
| This compound (compound 21a) | GnRH-R | Antagonistic Activity | IC50 | 2.18 | |
| Relugolix (TAK-385) | Human GnRH-R | Binding Affinity | IC50 | 0.33 | |
| Relugolix (TAK-385) | Monkey GnRH-R | Binding Affinity | IC50 | 0.32 | |
| CMPD1 | Human GnRH-R | Binding Affinity | Ki | 6.0 | |
| CMPD1 | Rat GnRH-R | Binding Affinity | Ki | 3.8 | |
| CMPD1 | Mouse GnRH-R | Binding Affinity | Ki | 2.2 | |
| GnRH-R antagonist-3 | Rat GnRH-R | Antagonistic Activity | IC50 | 94 | |
| GnRH-R antagonist-3 | Human GnRH-R | Antagonistic Activity | IC50 | 275 | |
| Cetrorelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 1-10 (range) | |
| Ganirelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 100-1000 (range) | |
| Teverelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 100-1000 (range) | |
| Nafarelin | hGnRH receptor | Binding Affinity | Ki | 0.06 | |
| GnRH (natural ligand) | hGnRH receptor | Binding Affinity | Ki | 13 |
Table 2: In Vivo Pharmacodynamic Effects
| Compound | Animal Model | Dose | Effect | Duration | Reference |
| This compound | Adult Sprague-Dawley rats | 12 mg/kg (p.o.) | Inhibition of circulating testosterone | > 24 hours | |
| CMPD1 | Castrated male rats | Dose-dependent (i.v. & p.o.) | Suppression of GnRH-mediated LH elevation | Not specified | |
| CMPD1 | Intact male rats | Dose-dependent (i.v. & p.o.) | Suppression of testosterone | Not specified |
GnRH Receptor Signaling Pathways
The binding of GnRH to its receptor primarily activates the Gαq/11 protein. This initiates a cascade involving phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in the synthesis and secretion of gonadotropins. GnRH antagonists block this entire process by preventing the initial receptor activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What's the latest update on the ongoing clinical trials related to GnRHR? [synapse.patsnap.com]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Deep Dive into the Selectivity and Specificity of GnRH Receptor Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and specificity of first-generation Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of GnRH receptor antagonism, presents quantitative binding data, details key experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to GnRH Receptor Antagonism
The Gonadotropin-Releasing Hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in the reproductive endocrine system. Upon binding of its endogenous ligand, GnRH, the receptor initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] GnRH antagonists are a class of drugs that competitively bind to the GnRH-R, thereby preventing the endogenous GnRH from exerting its effects and leading to a rapid and reversible suppression of gonadotropins and sex steroids.[2] This mechanism of action is distinct from GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors.[3]
The clinical utility of GnRH antagonists spans a range of applications, including assisted reproductive technologies to prevent premature LH surges, and the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[4][5] Key examples of GnRH antagonists include the peptide-based drugs Cetrorelix and Ganirelix, and the non-peptide, orally active small molecules Elagolix and Relugolix.
Selectivity and Specificity of GnRH-R Antagonists
The therapeutic efficacy and safety of a GnRH antagonist are intrinsically linked to its selectivity and specificity. Selectivity refers to the ability of a drug to bind to its intended target receptor with significantly higher affinity than to other receptors. Specificity, a related but distinct concept, describes the functional consequence of this binding, where the drug elicits a therapeutic effect through its on-target action with minimal off-target effects.
High selectivity for the GnRH-R is crucial to minimize the potential for adverse effects that could arise from interactions with other receptors, ion channels, enzymes, or transporters. Off-target binding can lead to a range of undesirable pharmacological effects.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. The following tables summarize the available quantitative data for the on-target and off-target binding of selected GnRH-R antagonists.
| Antagonist | GnRH-R Binding Affinity (Ki / IC50) | Reference(s) |
| Elagolix | Kd = 54 pM | |
| Relugolix | IC50 = 0.08 nM | |
| Cetrorelix | Kd = 0.202 nM, IC50 = 1.21 nM | |
| Ganirelix | Data not available in reviewed sources |
Table 1: On-Target Binding Affinities of GnRH-R Antagonists
| Antagonist | Off-Target Screening Panel Results | Reference(s) |
| Elagolix | Tested at 10 µM against a panel of 100 off-target receptors, ion channels, enzymes, and transporters with no significant activity observed. | |
| Relugolix | More than 100-fold selective for the GnRH receptor over a panel of other GPCRs, enzymes, and ion channels. | |
| Cetrorelix | Data from a comprehensive off-target screening panel was not available in the reviewed sources. | |
| Ganirelix | Data from a comprehensive off-target screening panel was not available in the reviewed sources. |
Table 2: Off-Target Selectivity of GnRH-R Antagonists
Note: The lack of comprehensive, directly comparable quantitative data from head-to-head selectivity screening studies across a broad panel of receptors for all four antagonists is a limitation of the currently available public domain literature.
Key Signaling Pathways
The GnRH receptor primarily couples to the Gq/11 G-protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38). These pathways are crucial for the transcription of gonadotropin subunit genes.
Experimental Protocols
Assessing the selectivity and specificity of GnRH-R antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of a test compound for the GnRH receptor.
Objective: To determine the Ki of a test antagonist for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor.
-
Radioligand (e.g., a radioiodinated GnRH agonist or antagonist).
-
Test antagonist at various concentrations.
-
Non-specific binding control (a high concentration of a known GnRH-R ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail).
-
GF/C filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test antagonist at various concentrations (typically a serial dilution).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
For total binding wells, add buffer instead of the test antagonist.
-
For non-specific binding wells, add a high concentration of a known GnRH-R ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test antagonist concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of a test antagonist in blocking GnRH-R activation.
Materials:
-
Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
GnRH agonist (as a stimulant).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Plating: Seed the GnRH-R expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye, prepared according to the manufacturer's instructions, to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Antagonist Pre-incubation: Add various concentrations of the test antagonist to the wells and incubate for a short period.
-
Calcium Measurement: Place the cell plate into the FLIPR instrument. Record a baseline fluorescence reading.
-
Agonist Stimulation: The instrument automatically adds a pre-determined concentration of the GnRH agonist (typically the EC80 concentration) to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity over time to measure the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
MAPK (ERK) Phosphorylation Assay (Western Blot)
This assay assesses the antagonist's ability to inhibit the downstream signaling of the GnRH receptor by measuring the phosphorylation of ERK, a key component of the MAPK pathway.
Objective: To determine if the test antagonist can block GnRH-induced ERK phosphorylation.
Materials:
-
GnRH-R expressing cells.
-
GnRH agonist.
-
Test antagonist.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Culture GnRH-R expressing cells to near confluence. Serum-starve the cells for several hours. Pre-treat the cells with the test antagonist for a specified time. Stimulate the cells with a GnRH agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
In Vivo Assessment of Efficacy and Off-Target Effects
In vivo studies in animal models are essential to evaluate the efficacy of GnRH antagonists in a physiological context and to identify potential off-target effects.
Objective: To assess the in vivo efficacy and potential reproductive and developmental toxicity of a GnRH antagonist.
Animal Model: Typically, rats are used for reproductive toxicology studies.
General Protocol (based on OECD Guidelines, e.g., OECD 422):
-
Dose Range Finding: Conduct preliminary studies to determine appropriate dose levels.
-
Main Study:
-
Administer the test antagonist at multiple dose levels to groups of male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Monitor the animals for clinical signs of toxicity, effects on the estrous cycle, mating performance, fertility, and pregnancy outcomes.
-
Evaluate the offspring for viability, growth, and development.
-
-
Necropsy and Histopathology: At the end of the study, perform a detailed necropsy and histopathological examination of reproductive organs and other relevant tissues from both the parental animals and the offspring to identify any treatment-related changes.
Logical Relationship of Selectivity and Specificity
The concepts of selectivity and specificity are hierarchical and crucial for drug development. High selectivity is a prerequisite for achieving high specificity.
Conclusion
The selectivity and specificity of GnRH receptor antagonists are paramount to their clinical success. While current data indicates that modern GnRH antagonists like Elagolix and Relugolix have high selectivity for the GnRH receptor, a comprehensive and directly comparative analysis across a broad range of off-targets remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel GnRH antagonists with optimized safety and efficacy profiles. Through rigorous in vitro and in vivo characterization, the field can continue to advance therapeutic options for a multitude of hormone-dependent diseases.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Data for GnRH-R Antagonist 1: A Technical Guide
This guide provides an in-depth overview of the early preclinical data for a potent and orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, designated as GnRH-R antagonist 1 (compound 21a). This document is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical findings for this compound. All data and methodologies are synthesized from publicly available information.
Quantitative Data Summary
The initial preclinical evaluation of this compound (compound 21a) has yielded promising quantitative data regarding its binding affinity, in vitro functional activity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Activity of this compound [1][2]
| Parameter | Value | Description |
| Binding Affinity (IC50) | 0.57 nM | Concentration required to displace 50% of a radiolabeled ligand from the GnRH receptor. |
| Antagonistic Activity (IC50) | 2.18 nM | Concentration required to inhibit 50% of the GnRH-induced response in a functional assay. |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Sprague-Dawley Rats [1][2]
| Parameter | Route of Administration | Dose | Value | Description |
| Oral Bioavailability (F%) | Oral (p.o.) | 12 mg/kg | 44.7% | The fraction of the administered oral dose that reaches systemic circulation. |
| Testosterone Suppression | Oral (p.o.) | 12 mg/kg | Significant suppression for >24h | Demonstrates the duration of the antagonist's effect on the hypothalamic-pituitary-gonadal axis. |
| Testosterone Suppression | Intravenous (i.v.) | 1 mg/kg | Significant suppression for >24h | Provides a baseline for the antagonist's potency when administered directly into the bloodstream. |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical experiments for this compound.
GnRH Receptor Binding Assay
This assay was performed to determine the binding affinity of this compound to the GnRH receptor.
-
Objective: To quantify the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the GnRH receptor by 50% (IC50).
-
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human GnRH receptor were prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled GnRH analog (e.g., 125I-labeled GnRH agonist or antagonist) was used as the tracer.
-
Competition Assay: A constant concentration of the radioligand was incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound radioligand was separated from free radioligand, commonly through vacuum filtration over glass fiber filters.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value.
-
In Vitro Functional Antagonism Assay
This assay was conducted to evaluate the functional antagonistic activity of this compound.
-
Objective: To measure the ability of this compound to inhibit the intracellular signaling cascade initiated by GnRH binding to its receptor.
-
Methodology:
-
Cell Line: A cell line endogenously or recombinantly expressing the GnRH receptor was used (e.g., pituitary cells or a transfected cell line like CHO or HEK293).
-
Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of GnRH.
-
Endpoint Measurement: The cellular response to GnRH stimulation was measured. A common endpoint is the quantification of a second messenger, such as inositol monophosphate (IP-1), which accumulates in the presence of a phosphodiesterase inhibitor.
-
Detection: The concentration of the second messenger was determined using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 value was calculated by plotting the inhibition of the GnRH-induced response against the concentration of this compound.
-
In Vivo Pharmacokinetics and Testosterone Suppression in a Rat Model
These studies were performed to assess the oral bioavailability and in vivo efficacy of this compound.
-
Animal Model: Adult male Sprague-Dawley rats were utilized for these experiments.[3]
-
Pharmacokinetics Study:
-
Dosing: A single dose of this compound was administered to two groups of rats: one group received an intravenous (i.v.) dose, and the other received an oral (p.o.) dose.
-
Blood Sampling: Blood samples were collected at various time points after dosing.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated for both routes of administration. The oral bioavailability (F%) was determined by the formula: F% = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.
-
-
Testosterone Suppression Study:
-
Dosing: A single oral dose of this compound was administered to a group of male rats.
-
Blood Sampling: Blood samples were collected at baseline and at multiple time points post-dosing.
-
Hormone Analysis: Serum testosterone levels were measured using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The change in testosterone levels from baseline over time was evaluated to determine the extent and duration of suppression.
-
Mandatory Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of GnRH to its receptor, which is competitively inhibited by this compound.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for In Vivo Testosterone Suppression
The diagram below outlines the logical flow of the in vivo experiment to assess the testosterone-suppressing effects of this compound.
Caption: In Vivo Testosterone Suppression Workflow.
References
GnRH-R Antagonist 1: A Technical Guide to Patents, Literature, and Experimental Protocols
This technical guide provides a comprehensive overview of Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist 1, designed for researchers, scientists, and drug development professionals. It delves into the patent landscape, summarizes key literature, and provides detailed experimental methodologies for the investigation of this important class of therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative data for various GnRH-R antagonists as reported in the scientific literature and patent filings. This data is crucial for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Binding Affinity and Functional Antagonism of GnRH-R Antagonists
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| GnRH-R antagonist 1 (compound 21a) | GnRH-R | Binding Affinity | IC50 | 0.57 | [1] |
| This compound (compound 21a) | GnRH-R | Functional Antagonism | IC50 | 2.18 | [1] |
| Cetrorelix Acetate (SB-75 acetate) | GnRH-R | Functional Antagonism | IC50 | 1.21 | [2] |
| Degarelix acetate (FE 200486) | GnRH-R | Functional Antagonism | IC50 | 3 | [2] |
| Relugolix (TAK-385) | Human GnRH-R | Binding Affinity | IC50 | 0.33 | [2] |
| Relugolix (TAK-385) | Monkey GnRH-R | Binding Affinity | IC50 | 0.32 | |
| GnRH-R antagonist-3 (Compound 37) | Rat GnRH-R | Functional Antagonism | IC50 | 94 | |
| GnRH-R antagonist-3 (Compound 37) | Human GnRH-R | Functional Antagonism | IC50 | 275 | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | GnRH-I Receptor | Binding Affinity | EC50 | 0.52 | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,Leu⁸,d-Ala¹⁰]GnRH-II | GnRH-I Receptor | Binding Affinity | EC50 | 0.76 | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II | GnRH-I Receptor | Binding Affinity | EC50 | 0.66 | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II | Human GnRH Receptor | Functional Antagonism (CRE Reporter Gene Assay) | EC50 | 1.5 | |
| SKI2496 (18a) | Human GnRH-R | Functional Antagonism (ERK1/2 phosphorylation) | IC50 | 2.9 |
Table 2: Inhibition of GnRH-Induced Intracellular Calcium Increase by GnRH Antagonists in HEK293/GnRHR cells
| Antagonist | Concentration | Area Under the Curve (AUC) | Reference |
| No Antagonist | - | 109,340 ± 13,866 | |
| Cetrorelix | 10 nM | 21,482 ± 6718 | |
| Ganirelix | 10 nM | 73,164 ± 16,237 | |
| Teverelix | 10 nM | 74,321 ± 17,569 |
Signaling Pathways of the GnRH Receptor
The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that, upon binding of GnRH, initiates a cascade of intracellular signaling events. These pathways are crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH-R antagonists competitively block the binding of GnRH to its receptor, thereby inhibiting these downstream signaling cascades.
Figure 1. Simplified GnRH receptor signaling pathway and the mechanism of antagonist action.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of GnRH-R antagonist activity. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a GnRH-R antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin).
-
Add varying concentrations of the unlabeled GnRH-R antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of a GnRH-R antagonist to inhibit the GnRH-induced increase in intracellular calcium concentration, a key downstream signaling event.
Figure 3. Workflow for a calcium flux functional assay.
Detailed Methodology:
-
Cell Preparation:
-
Plate GnRH-R expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the GnRH-R antagonist to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Initiate the reading and, after establishing a baseline, inject a fixed concentration of GnRH into each well to stimulate the calcium flux.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the GnRH-induced calcium response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This technical guide serves as a foundational resource for professionals engaged in the research and development of GnRH-R antagonists. The provided data, pathway diagrams, and detailed experimental protocols offer a practical framework for advancing the understanding and application of this therapeutic class.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GnRH-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) receptor antagonists are pivotal in the management of hormone-dependent pathologies, including prostate cancer, endometriosis, and uterine fibroids.[1][2] Unlike GnRH agonists that induce an initial surge in gonadotropin release, GnRH antagonists competitively bind to and block the GnRH receptor in the pituitary gland, leading to an immediate and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This rapid reduction in gonadotropins subsequently suppresses the production of testosterone in males and estrogen in females.[1]
This document provides detailed application notes and protocols for the in vivo administration of GnRH-R antagonist 1, an orally bioavailable small molecule antagonist.
Mechanism of Action & Signaling Pathway
This compound is an orally safe and membrane-permeable GnRH receptor antagonist with a high binding affinity (IC50 = 0.57 nM) and potent in vitro antagonistic activity (IC50 = 2.18 nM). It competitively inhibits the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling cascades, thereby inhibiting the synthesis and release of LH and FSH.
The GnRH receptor is a G protein-coupled receptor (GPCR). Upon binding of GnRH, the receptor activates Gq/11 and other G proteins, initiating a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways, along with the activation of mitogen-activated protein kinase (MAPK) cascades, are crucial for gonadotropin gene expression and secretion. This compound prevents the initiation of this signaling cascade.
Caption: GnRH Receptor Signaling Pathway and Antagonist Inhibition.
Quantitative Data
In Vitro Activity
| Parameter | Value |
| GnRH-R Binding Affinity (IC50) | 0.57 nM |
| GnRH-R Antagonistic Activity (IC50) | 2.18 nM |
| Data from in vitro assays. |
In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 44.7% |
| Route of Administration | Oral (p.o.) |
| Dose | 12 mg/kg |
| Animal Model | Adult Sprague-Dawley rats (200-250 g) |
| Pharmacokinetic data obtained from a single-dose study. |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the 12 mg/kg oral dose have not been fully reported in the referenced literature.
In Vivo Efficacy in Rats
| Dose (Oral) | Effect on Circulating Testosterone | Duration of Action | Animal Model |
| 12 mg/kg | Significant suppression | > 24 hours | Adult Sprague-Dawley rats (200-250 g) |
| Efficacy data from a single-dose study. |
In Vivo Safety in Rats
| Dose (Oral) | Dosing Regimen | Observation | Animal Model |
| 30 mg/kg | Single daily for 7 days | Good safety profile, no Ames toxicity | Adult Sprague-Dawley rats (200-250 g) |
| Safety data from a 7-day repeat-dose study. |
Note: A comprehensive toxicology and safety pharmacology profile for this compound is not yet fully available in the public domain.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in Rats
This protocol details the procedure for evaluating the efficacy of orally administered this compound by measuring its effect on circulating testosterone levels in adult male rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Adult male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (18-20 gauge, 2-3 inches with a rounded tip)
-
Syringes
-
Apparatus for blood collection (e.g., micro-hematocrit tubes, tail vein catheters)
-
Tubes for blood sample collection (e.g., serum separator tubes)
-
Centrifuge
-
Testosterone ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: In Vivo Efficacy Experimental Workflow.
Procedure:
-
Animal Acclimatization: House adult male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na) to the desired concentration (e.g., for a 12 mg/kg dose and a dosing volume of 10 ml/kg, the concentration would be 1.2 mg/ml).
-
Dosing:
-
Weigh each rat to determine the precise dosing volume.
-
Administer the prepared suspension or vehicle control to the rats via oral gavage using a suitable gavage needle. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 ml) from the tail vein at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into serum separator tubes.
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
Testosterone Measurement:
-
Quantify the concentration of testosterone in the serum samples using a commercial rat testosterone ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean testosterone concentrations at each time point for each group.
-
Compare the testosterone levels in the treatment group to the vehicle control group to determine the extent and duration of testosterone suppression.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of orally administered this compound in rats.
Materials:
-
Same as Protocol 1, with the addition of:
-
Heparinized tubes for plasma collection
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Experimental Workflow:
Caption: Pharmacokinetic Study Experimental Workflow.
Procedure:
-
Animal Preparation: Follow the acclimatization procedure as described in Protocol 1. For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress on the animals.
-
Dosing: Administer this compound orally as described in Protocol 1. For determining oral bioavailability, a separate group of animals should receive an intravenous (IV) administration (e.g., 1 mg/kg).
-
Blood Sampling:
-
Collect blood samples (approximately 0.1-0.2 ml) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Calculate the oral bioavailability (F%) by comparing the AUC of the oral dose to the AUC of the IV dose.
-
Conclusion
This compound is a potent, orally bioavailable compound with demonstrated in vivo efficacy in suppressing testosterone levels in rats. The protocols outlined in this document provide a framework for conducting preclinical in vivo studies to further evaluate its therapeutic potential. Adherence to best practices in animal handling and experimental procedures is crucial for obtaining reliable and reproducible data. Further studies are warranted to establish a more comprehensive pharmacokinetic and toxicological profile of this compound.
References
Application Notes and Protocols for Cell-Based Assays of GnRH-R Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a member of the G-protein coupled receptor (GPCR) family and a key regulator of the reproductive axis.[1] Upon binding of its ligand, GnRH, the receptor primarily couples to Gαq/11 proteins, activating phospholipase C (PLC). This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. GnRH-R antagonists are compounds that competitively bind to the receptor, preventing its activation by GnRH and thereby inhibiting downstream signaling. These antagonists are crucial in various therapeutic areas, including assisted reproduction and the treatment of hormone-dependent cancers.
This document provides detailed protocols for two common cell-based assays used to determine the activity of GnRH-R antagonists: the Calcium Flux assay and the IP-One HTRF® assay.
GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream second messenger signaling.
Caption: GnRH Receptor Signaling Pathway.
Data Presentation: Potency of GnRH-R Antagonists
The inhibitory potency of GnRH-R antagonists is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common GnRH-R antagonists obtained from cell-based assays using HEK293 cells stably expressing the human GnRH receptor.
| Antagonist | Assay Type | Agonist Used | Agonist Concentration | Cell Line | IC50 (nM) |
| Cetrorelix | cAMP Accumulation | GnRH | 3 x EC50 | HEK293/GnRHR | 0.84 ± 3.85 |
| Ganirelix | cAMP Accumulation | GnRH | 3 x EC50 | HEK293/GnRHR | 0.61 ± 2.57 |
| Teverelix | cAMP Accumulation | GnRH | 3 x EC50 | HEK293/GnRHR | 0.49 ± 3.21 |
Data adapted from a study on the differential modulation of GnRH receptor signaling pathways by various antagonists.[2]
Experimental Protocols
Calcium Flux Assay for GnRH-R Antagonist Activity
This protocol describes the measurement of intracellular calcium mobilization in response to GnRH in the presence of a GnRH-R antagonist using a fluorescent calcium indicator.
Workflow:
Caption: Calcium Flux Assay Workflow.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH-R.[3][4]
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 NW (No-Wash) Calcium Assay Kit or similar.[5]
-
GnRH agonist (e.g., Leuprolide).
-
GnRH-R antagonist test compounds.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the GnRH-R expressing cells into black, clear-bottom microplates at a density of 15,000-25,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the GnRH-R antagonist test compounds in assay buffer.
-
Add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
GnRH Agonist Addition and Fluorescence Measurement:
-
Prepare the GnRH agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at 490 nm, emission at 520 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the GnRH agonist to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
IP-One HTRF® Assay for GnRH-R Antagonist Activity
This protocol describes the quantification of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow:
Caption: IP-One HTRF® Assay Workflow.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH-R.
-
Cell culture medium.
-
IP-One HTRF® Assay Kit (contains stimulation buffer with LiCl, IP1-d2, anti-IP1-Cryptate, and lysis buffer).
-
GnRH agonist.
-
GnRH-R antagonist test compounds.
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the GnRH-R expressing cells into white, low-volume 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Antagonist and Agonist Stimulation:
-
Prepare serial dilutions of the antagonist test compounds and a fixed concentration of the GnRH agonist (EC80) in the stimulation buffer provided in the kit (which contains LiCl to prevent IP1 degradation).
-
Aspirate the cell culture medium and add the antagonist/agonist solutions to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection Reagent Addition:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer as per the kit's instructions.
-
Add the detection reagent mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
HTRF Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
References
Application Notes and Protocols for Efficacy Testing of GnRH-R Antagonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) receptor (GnRH-R) antagonists are pivotal in the management of various hormone-dependent diseases, including prostate cancer, endometriosis, uterine fibroids, and in assisted reproductive technologies. By competitively blocking the GnRH receptor, these antagonists induce a rapid and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis, preventing the initial hormonal surge often seen with GnRH agonists. Preclinical evaluation of the efficacy of novel GnRH-R antagonists relies on well-characterized animal models that can predict clinical outcomes. This document provides detailed application notes and protocols for testing the efficacy of GnRH-R antagonists in various animal models.
I. GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor located on pituitary gonadotropes. Its activation by GnRH initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH-R antagonists prevent this cascade by blocking the initial binding of GnRH.
II. Preclinical Efficacy Testing Workflow
The preclinical evaluation of a GnRH-R antagonist typically follows a structured workflow designed to assess its potency, selectivity, and duration of action in relevant animal models before proceeding to clinical trials.
GnRH-R Antagonist 1: Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of GnRH-R antagonist 1 in experimental settings. It includes recommended dosage and concentration ranges for both in vitro and in vivo studies, methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction and Mechanism of Action
Gonadotropin-releasing hormone (GnRH) is a critical hypothalamic neuropeptide that regulates the reproductive system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, control steroidogenesis and gametogenesis in the gonads.[2] GnRH antagonists, such as this compound, function as competitive inhibitors of the GnRH receptor (GnRH-R).[1][3] Unlike GnRH agonists that cause an initial "flare-up" of gonadotropin secretion before inducing receptor desensitization, GnRH antagonists provide immediate and reversible blockade of the receptor. This direct competitive binding action prevents endogenous GnRH from activating its signaling cascade, leading to a rapid, dose-dependent suppression of LH and FSH secretion and a subsequent reduction in sex steroid levels like testosterone and estrogen.
Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers downstream signaling networks, including the mitogen-activated protein kinase (MAPK) cascades, culminating in the synthesis and release of LH and FSH.
Antagonist Mechanism of Action
This compound competitively binds to the GnRH receptor, physically obstructing the binding of endogenous GnRH. This blockade prevents the initiation of the downstream signaling cascade, resulting in the inhibition of gonadotropin release.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other common antagonists for comparison.
Table 1: In Vitro Activity of GnRH-R Antagonists
| Compound | Assay Type | Species/Cell Line | IC50 / Potency | Reference |
| This compound | Binding Affinity | Not Specified | 0.57 nM | |
| This compound | Antagonistic Activity | Not Specified | 2.18 nM | |
| Cetrorelix | Binding Affinity | Not Specified | 1.21 nM | |
| Cetrorelix | Ca²⁺ Signaling Inhibition | HEK293/GnRHR cells | ~1-10 nM | |
| Ganirelix | Ca²⁺ Signaling Inhibition | HEK293/GnRHR cells | ~100 nM - 1 µM | |
| Teverelix | Ca²⁺ Signaling Inhibition | HEK293/GnRHR cells | ~100 nM - 1 µM | |
| CMPD1 | Binding Affinity (Human) | Recombinant Cells | 6.0 nM | |
| CMPD1 | Binding Affinity (Rat) | Recombinant Cells | 3.8 nM |
Table 2: In Vivo Dosage of GnRH-R Antagonists
| Compound | Species | Dosage | Route | Effect / Application | Reference |
| This compound | Rat | 1 mg/kg | i.v. | Pharmacokinetic study | |
| This compound | Rat | 12 mg/kg | p.o. | Inhibited circulating testosterone for >24h | |
| This compound | Rat | 30 mg/kg (daily for 7 days) | p.o. | Safety profile assessment | |
| Cetrorelix | Marmoset | 0.01 mg/100 g BW | Not Specified | Delayed progesterone rise by 9-15 days | |
| Cetrorelix | Marmoset | 0.1 mg/100 g BW | Not Specified | Delayed progesterone rise by 21-41 days | |
| Acyline | Dog | Single Dose | s.c. | Decreased testosterone for 9 days | |
| Acyline | Human | 75 µg/kg | s.c. | Suppression of the HPG axis | |
| CMPD1 | Rat | 20 mg/kg | i.v. | Inhibited GnRH-A stimulated LH/Testosterone |
Experimental Protocols and Workflow
A typical workflow for characterizing a novel GnRH-R antagonist involves a tiered approach from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
Protocol 3.1: In Vitro GnRH-R Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.
Materials:
-
Cell line expressing GnRH-R (e.g., HEK293-GnRHR, pituitary-derived αT3-1 cells).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin).
-
This compound.
-
Binding Buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well plates.
-
Scintillation counter or gamma counter.
Methodology:
-
Cell Membrane Preparation: Culture GnRH-R expressing cells to confluence. Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Cell membranes + Radiolabeled GnRH agonist.
-
Non-Specific Binding wells: Cell membranes + Radiolabeled GnRH agonist + excess unlabeled GnRH agonist.
-
Competition wells: Cell membranes + Radiolabeled GnRH agonist + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3.2: In Vitro Functional Antagonism Assay (Calcium Mobilization)
Objective: To measure the potency of this compound in blocking GnRH-induced intracellular calcium mobilization.
Materials:
-
Cell line expressing GnRH-R (e.g., HEK293-GnRHR, SH-SY5Y/GnRHR).
-
GnRH agonist (e.g., Buserelin, Triptorelin).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Methodology:
-
Cell Plating: Seed GnRH-R expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds.
-
Online Addition: Add a pre-determined concentration of GnRH agonist (typically EC80) to all wells simultaneously.
-
Measurement: Continue to measure fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the percentage of agonist response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3.3: In Vivo Pharmacodynamic Study in Rats
Objective: To assess the ability and duration of action of orally administered this compound to suppress circulating testosterone levels.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% CMC-Na).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Testosterone ELISA kit.
Methodology:
-
Acclimatization: Acclimate animals to housing conditions for at least one week.
-
Dosing: Randomly assign animals to treatment groups (e.g., Vehicle control, 12 mg/kg this compound). Administer a single dose via oral gavage (p.o.).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 2, 4, 8, 12, 24, and 48 hours.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Hormone Analysis: Measure testosterone concentrations in plasma samples using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the mean testosterone concentration versus time for each treatment group.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare testosterone levels between the antagonist-treated group and the vehicle control group at each time point.
-
Determine the duration of significant testosterone suppression.
-
References
Application Notes and Protocols: Utilizing Degarelix (GnRH-R Antagonist) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer. Gonadotropin-releasing hormone (GnRH) receptor antagonists represent a class of ADT that elicits a rapid and profound suppression of testosterone without the initial surge seen with GnRH agonists. Beyond their systemic effects, GnRH antagonists have been shown to exert direct anti-tumor effects on prostate cancer cells. This document provides detailed application notes and protocols for the use of Degarelix, a potent GnRH-R antagonist, in prostate cancer cell line models. Degarelix has been observed to inhibit proliferation and induce apoptosis in various prostate cancer cell lines, making it a valuable tool for in vitro studies of prostate cancer biology and drug development.[1][2]
Mechanism of Action
In prostate cancer cells, the GnRH receptor (GnRH-R) is often coupled to a Gαi protein. Unlike the signaling cascade in the pituitary, activation of this receptor in cancer cells by a GnRH antagonist can lead to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on signaling pathways that regulate cell proliferation and survival. Notably, the anti-proliferative effects of GnRH antagonists can be mediated through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, and the induction of apoptosis through caspase activation.
Caption: GnRH-R Antagonist Signaling Pathway in Prostate Cancer Cells.
Data Presentation
The following tables summarize the quantitative effects of Degarelix on various prostate cancer cell lines.
Table 1: Anti-proliferative Effects of Degarelix on Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Degarelix Concentration | % Growth Inhibition | Citation |
| LNCaP | Sensitive | 2 x 10⁻⁸ M | ~15% | [1] |
| 10⁻⁵ M | >60% | [1] | ||
| DU145 | Insensitive | 10⁻¹⁰ M | ~25% | [1] |
| 10⁻⁶ M | ~35% | |||
| 10⁻⁵ M | >60% | |||
| PC3 | Insensitive | 2 x 10⁻⁸ M | ~15% | |
| 10⁻⁵ M | >60% |
Table 2: Pro-Apoptotic Effects of Degarelix on Prostate Cancer Cell Lines
| Cell Line | Effect | Method | Details | Citation |
| LNCaP | Increased Apoptosis | Caspase Activity Assay | Significant increase in caspase 3/7, 8, and 9 activation. | |
| VCaP | Increased Apoptosis | Caspase Activity Assay | Significant increase in caspase 3/7 activation. | |
| BPH-1 | Increased Apoptosis | Caspase Activity Assay | Significant increase in caspase 9 activation. | |
| Primary Prostate Carcinoma Cells | Increased DNA Fragmentation | COMET Assay | Dose-dependent increase in DNA-fragmented cells with Cetrorelix (a similar GnRH antagonist). |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Degarelix on prostate cancer cell lines.
Caption: Workflow for studying Degarelix effects on prostate cancer cells.
Protocol 1: Cell Culture and Passaging of Prostate Cancer Cell Lines
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC3 from ATCC)
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP and DU145, F-12K for PC3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-25 flask.
-
Cell Maintenance: Culture cells in a 37°C incubator with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks at the desired seeding density.
Protocol 2: Preparation of Degarelix Stock and Working Solutions
Materials:
-
Degarelix powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Degarelix (e.g., 10 mM) by dissolving the powder in sterile DMSO. Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by serially diluting the stock solution in complete growth medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
Degarelix working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of Degarelix. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 4: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells cultured in a 6-well plate
-
Degarelix working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Degarelix as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 5: Analysis of Signaling Proteins by Western Blotting
Materials:
-
Cells cultured in a 6-well plate or 10 cm dish
-
Degarelix working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Degarelix, wash the cells with cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Caption: Logical flow for investigating Degarelix in prostate cancer cell lines.
References
Application Notes and Protocols: GnRH-R Antagonist 1 (Elagolix) for Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. Gonadotropin-releasing hormone (GnRH) receptor antagonists represent a significant advancement in the medical management of endometriosis. By competitively blocking GnRH receptors in the pituitary gland, these antagonists rapidly reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing ovarian estrogen production.[1][2] This hypoestrogenic state leads to the atrophy of endometriotic lesions and a reduction in associated pain.[1]
This document provides detailed application notes and protocols for the use of GnRH-R antagonist 1, exemplified by elagolix, in preclinical endometriosis research models. Elagolix is an orally active, non-peptide GnRH receptor antagonist that has been extensively studied in clinical trials and has received regulatory approval for the treatment of endometriosis-associated pain.[3][4]
Mechanism of Action
GnRH, a decapeptide released from the hypothalamus, stimulates the synthesis and secretion of LH and FSH from the anterior pituitary by binding to GnRH receptors. In endometriosis, the growth and maintenance of ectopic endometrial tissue are estrogen-dependent. GnRH-R antagonists, such as elagolix, act by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to gonadotropin release. This action results in a dose-dependent suppression of ovarian estradiol production, creating a hypoestrogenic environment that inhibits the proliferation and survival of endometriotic implants.
References
- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elagolix, an Oral GnRH Antagonist for Endometriosis-Associated Pain: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of elagolix in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of GnRH-R Antagonist 1 in Uterine Fibroid Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of a generic Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist, herein referred to as "GnRH-R antagonist 1," in a preclinical uterine fibroid xenograft model. This document includes summaries of expected quantitative outcomes, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age. Their growth is largely dependent on the ovarian steroid hormones estrogen and progesterone. Gonadotropin-releasing hormone (GnRH) antagonists represent a therapeutic class that rapidly and reversibly suppresses the pituitary-gonadal axis, leading to a hypoestrogenic state and subsequent reduction in fibroid volume and associated symptoms.[1][2][3] This document outlines the application of a representative GnRH-R antagonist in a patient-derived uterine fibroid xenograft model, a valuable tool for preclinical evaluation of novel therapeutics.
Data Presentation: Efficacy of GnRH Antagonists on Uterine Fibroids
The following tables summarize the expected quantitative effects of this compound on uterine fibroid xenografts, based on clinical data from various GnRH antagonists. These data provide a benchmark for preclinical studies.
Table 1: Effect of GnRH Antagonists on Uterine Fibroid Volume
| Treatment Group | Mean Reduction in Fibroid Volume (%) | Key Findings |
| GnRH Antagonist (Generic) | 27.36 (Mean Difference vs. Placebo) | Meta-analysis of 11 randomized clinical trials demonstrated a significant reduction in fibroid volume compared to placebo.[1][4] |
| Cetrorelix | 33.5 | A study on Cetrorelix showed a mean shrinkage rate of the largest fibroid volume after treatment. |
| Linzagolix (200 mg, no add-back therapy) | 45 - 49 | Phase III clinical trials (PRIMROSE 1 and 2) showed significant fibroid volume reduction after 24 weeks of treatment. |
Table 2: Clinical Efficacy of Various GnRH Antagonists
| GnRH Antagonist | Key Efficacy Endpoints | Notable Outcomes |
| Relugolix | Reduction in menstrual blood loss, uterine volume, and fibroid-associated pain. | Combination therapy with estradiol and norethindrone acetate significantly reduced heavy menstrual bleeding and pain, with preserved bone mineral density. |
| Elagolix | Reduction in heavy menstrual bleeding. | Effective in reducing heavy menstrual bleeding associated with uterine fibroids, both alone and with add-back therapy. |
| Linzagolix | Reduction in heavy menstrual bleeding and fibroid volume. | Dose-dependent reduction in symptoms, with or without add-back therapy. |
| Cetrorelix | Preoperative reduction of fibroid volume. | Demonstrated rapid reduction in fibroid size prior to surgery. |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The primary mechanism of action of this compound is the competitive blockade of GnRH receptors in the pituitary gland. This inhibition leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces ovarian production of estrogen and progesterone. The resulting hypoestrogenic state is the key driver for the reduction in uterine fibroid volume.
Experimental Workflow for Uterine Fibroid Xenograft Studies
The following diagram outlines the key steps for establishing and utilizing a patient-derived uterine fibroid xenograft model to evaluate the efficacy of this compound.
References
- 1. An evaluation of relugolix/estradiol/norethindrone acetate for the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of oral GnRH antagonists combined therapy in the management of symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interdisciplinary model-informed drug development for extending duration of elagolix treatment in patients with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GnRH-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and experimental use of GnRH-R antagonist 1, a potent, orally bioavailable, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.
I. Overview and Mechanism of Action
This compound is a small molecule inhibitor of the Gonadotropin-Releasing Hormone receptor (GnRH-R).[1][2] By competitively blocking the binding of endogenous GnRH to its receptor on pituitary gonadotrophs, it prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This rapid and reversible suppression of gonadotropins, and consequently sex hormones, makes it a valuable tool for research in hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[3][4]
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 protein, initiating a signaling cascade that involves phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in gonadotropin synthesis and release. This compound blocks the initial step of this pathway.
Caption: Mechanism of this compound action.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Reference |
| In Vitro Activity | |||
| Binding Affinity (IC₅₀) | 0.57 nM | Human | |
| Antagonistic Activity (IC₅₀) | 2.18 nM | Human | |
| In Vivo Activity | |||
| Intravenous Dosage (Single) | 1 mg/kg | Rat | |
| Oral Dosage (Single) | 12 mg/kg | Rat | |
| Oral Dosage (7-day) | 30 mg/kg (single daily) | Rat | |
| Pharmacokinetics | |||
| Oral Bioavailability (F%) | 44.7% | Rat |
III. Solution Preparation and Storage
Note: Specific solubility and storage instructions should be obtained from the Certificate of Analysis provided by the supplier. The following are general guidelines.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% sodium chloride), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol 1: Preparation of Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but consult the product datasheet for temperature sensitivity.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Dosing Solution for In Vivo Use
For Intravenous (i.v.) Administration:
-
Vehicle Preparation: Prepare a sterile vehicle solution (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL, depending on the compound's properties and experimental requirements).
-
Dilution: Based on the desired final concentration (e.g., for a 1 mg/kg dose), dilute the DMSO stock solution with the sterile vehicle. Ensure the final concentration of DMSO is low (typically <1-5%) to avoid toxicity.
-
Mixing: Vortex the solution thoroughly to ensure homogeneity.
For Oral (p.o.) Administration:
-
Vehicle Preparation: Prepare a suitable oral gavage vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Suspension: Add the required amount of this compound (either from the DMSO stock or directly as powder) to the vehicle.
-
Homogenization: Vortex vigorously to create a uniform suspension immediately before administration.
Storage Conditions:
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solution (in DMSO): Store aliquots of the stock solution at -20°C or -80°C. When stored correctly, DMSO stock solutions are typically stable for several months.
-
Working Solutions: Freshly prepare working solutions for each experiment and do not store them for extended periods.
IV. Experimental Protocols
Protocol 3: In Vitro GnRH-R Antagonism Assay
This protocol outlines a general method to assess the antagonistic activity of the compound on GnRH-induced signaling in a suitable cell line (e.g., pituitary gonadotroph cells or a cell line recombinantly expressing the human GnRH receptor).
Caption: General workflow for in vitro antagonism assay.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with a serum-free or low-serum medium for a period of 2-4 hours to reduce basal signaling.
-
Antagonist Pre-incubation: Add varying concentrations of this compound (diluted in assay buffer from the DMSO stock) to the wells. Include a vehicle control (DMSO at the same final concentration). Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a GnRH agonist (e.g., buserelin or leuprolide) to the wells to stimulate the receptor. This concentration should be at or near the EC₈₀ for the agonist to ensure a robust signal for inhibition.
-
Signal Readout: After an appropriate incubation time (which depends on the specific downstream signal being measured), lyse the cells and measure the endpoint. This could be intracellular calcium levels, inositol monophosphate (IP1) accumulation, or phosphorylation of downstream kinases like ERK.
-
Data Analysis: Plot the signal readout against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: In Vivo Testosterone Suppression Study in Rats
This protocol is based on published studies using Sprague-Dawley rats and aims to evaluate the effect of this compound on circulating testosterone levels.
-
Animal Acclimatization: Acclimate adult male Sprague-Dawley rats (200-250 g) to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 12 mg/kg p.o. This compound, 30 mg/kg p.o. This compound).
-
Dosing Solution Preparation: Prepare the dosing solutions/suspensions as described in Protocol 2.
-
Administration: Administer the compound or vehicle to the animals via the appropriate route (oral gavage for p.o. administration).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Testosterone Measurement: Quantify the concentration of testosterone in the plasma samples using a validated method, such as an ELISA or LC-MS/MS.
-
Data Analysis: Plot the mean plasma testosterone concentrations for each group over time to assess the extent and duration of testosterone suppression.
V. Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
References
Application Notes and Protocols for GnRH-R Antagonist 1 in In Vitro Fertilization (IVF)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists in in vitro fertilization (IVF) protocols. This document details the mechanism of action, experimental protocols for common GnRH antagonists, and a summary of clinical outcomes to guide research and drug development efforts.
Introduction to GnRH-R Antagonists in IVF
GnRH antagonists are a class of synthetic peptides that competitively block the GnRH receptor in the pituitary gland.[1][2] This immediate and reversible suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion is pivotal in controlled ovarian stimulation (COS) for IVF.[1][2] Unlike GnRH agonists which induce an initial "flare-up" of gonadotropins before downregulating the pituitary, antagonists offer a more rapid onset of action and a shorter duration of treatment. The primary goal of using GnRH antagonists in IVF is to prevent a premature LH surge, which can lead to the untimely ovulation of immature oocytes and cycle cancellation.
Commonly used GnRH antagonists in IVF protocols include Cetrorelix and Ganirelix. More recently, the oral GnRH antagonist, Elagolix, has been investigated for its potential role in IVF, particularly in patients with endometriosis.[3]
Mechanism of Action
GnRH, a decapeptide released from the hypothalamus, binds to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This binding activates intracellular signaling pathways, primarily through Gαq/11, leading to the synthesis and release of LH and FSH. GnRH antagonists, by competitively binding to the GnRH receptor, prevent the endogenous GnRH from initiating this signaling cascade, thereby inhibiting the downstream release of gonadotropins. This prevention of an LH surge allows for controlled follicular development and maturation, enabling the timely administration of a trigger shot (hCG or a GnRH agonist) for final oocyte maturation before retrieval.
Quantitative Data from Clinical Studies
The following tables summarize key outcomes from clinical studies comparing different GnRH antagonist protocols and GnRH antagonists with GnRH agonists.
Table 1: Comparison of GnRH Antagonist vs. GnRH Agonist Protocols in IVF
| Outcome Measure | GnRH Antagonist Protocol | GnRH Agonist (Long) Protocol | Reference |
| Stimulation Duration (Days) | Shorter | Longer | |
| Total Gonadotropin Dose (IU) | Lower | Higher | |
| Number of Oocytes Retrieved | Slightly Lower or Similar | Slightly Higher or Similar | |
| Clinical Pregnancy Rate | Similar or Slightly Lower | Similar or Slightly Higher | |
| Ongoing Pregnancy Rate | 39.8% | 39.2% | |
| Risk of Ovarian Hyperstimulation Syndrome (OHSS) | Significantly Lower | Higher |
Table 2: Comparison of Different GnRH Antagonist Protocols and Agents
| Outcome Measure | Single-Dose (Cetrorelix 3mg) | Multiple-Dose (Cetrorelix 0.25mg/day) | Multiple-Dose (Ganirelix 0.25mg/day) | Oral Elagolix | Reference |
| Prevention of Premature LH Surge | Effective | Effective | Effective | Effective | |
| Number of Antagonist Injections | 1 (potentially more if stimulation is prolonged) | Multiple | Multiple | 0 (Oral) | |
| Number of Mature Oocytes | N/A | N/A | 25.42 | 24.73 | |
| Fertilization Rate | 64% (IVF group) | N/A | 84.6% | 79.7% | |
| Clinical Pregnancy Rate | 50% (per ET in IVF group) | N/A | N/A | N/A | |
| Live Birth Rate | 30% (overall) | N/A | N/A | N/A |
Note: Data for Elagolix is from preliminary and retrospective studies and should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for common GnRH antagonist protocols used in IVF.
Multiple-Dose (Fixed Start) GnRH Antagonist Protocol (Ganirelix or Cetrorelix)
This is one of the most widely used protocols.
Objective: To prevent a premature LH surge during controlled ovarian stimulation.
Materials:
-
Gonadotropins (e.g., recombinant FSH)
-
GnRH antagonist (Ganirelix 0.25 mg or Cetrorelix 0.25 mg)
-
hCG or GnRH agonist for final oocyte maturation
-
Transvaginal ultrasound equipment
-
Hormone assay kits (Estradiol, LH, Progesterone)
Procedure:
-
Ovarian Stimulation: Begin administration of gonadotropins on day 2 or 3 of the menstrual cycle. The starting dose is individualized based on patient characteristics (e.g., age, antral follicle count, AMH levels).
-
GnRH Antagonist Administration: On day 6 of stimulation (or when the lead follicle reaches 12-14 mm in a flexible protocol), begin daily subcutaneous injections of 0.25 mg of Ganirelix or Cetrorelix.
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum hormone levels (estradiol, LH, and progesterone) every 1-3 days. Adjust gonadotropin dosage as needed.
-
Triggering Final Oocyte Maturation: When at least three follicles reach a mean diameter of ≥17 mm, administer a single dose of hCG (e.g., 250 µg recombinant hCG or 5,000-10,000 IU urinary hCG) or a GnRH agonist to trigger final oocyte maturation.
-
Oocyte Retrieval: Perform transvaginal ultrasound-guided oocyte retrieval 34-36 hours after the trigger injection.
Single-Dose GnRH Antagonist Protocol (Cetrorelix)
This protocol aims to reduce the number of injections for the patient.
Objective: To prevent a premature LH surge with a single injection of a higher dose of GnRH antagonist.
Materials:
-
Gonadotropins (e.g., recombinant FSH)
-
Cetrorelix 3 mg
-
(Optional) Cetrorelix 0.25 mg
-
hCG or GnRH agonist for final oocyte maturation
-
Transvaginal ultrasound equipment
-
Hormone assay kits (Estradiol, LH, Progesterone)
Procedure:
-
Ovarian Stimulation: Initiate gonadotropin administration on day 2 or 3 of the menstrual cycle.
-
GnRH Antagonist Administration: On day 7 or 8 of stimulation, or when the lead follicle reaches a diameter of 14-15 mm and/or estradiol levels are >400 pg/mL, administer a single subcutaneous injection of 3 mg Cetrorelix.
-
Monitoring: Continue to monitor follicular development and hormone levels.
-
Additional Dosing (if necessary): If oocyte retrieval is not performed within 4 days of the 3 mg Cetrorelix injection, a daily injection of 0.25 mg Cetrorelix should be administered until the day of the trigger shot.
-
Triggering and Oocyte Retrieval: Follow steps 4 and 5 of the multiple-dose protocol.
Flexible GnRH Antagonist Protocol
This protocol individualizes the start of the antagonist based on follicular development.
Objective: To tailor the initiation of GnRH antagonist to individual patient response, potentially reducing the total dose of antagonist used.
Materials:
-
Gonadotropins (e.g., recombinant FSH)
-
GnRH antagonist (Ganirelix 0.25 mg or Cetrorelix 0.25 mg)
-
hCG or GnRH agonist for final oocyte maturation
-
Transvaginal ultrasound equipment
-
Hormone assay kits (Estradiol, LH, Progesterone)
Procedure:
-
Ovarian Stimulation: Start gonadotropin administration on day 2 or 3 of the menstrual cycle.
-
Monitoring and Antagonist Initiation: Begin follicular monitoring on day 5 or 6 of stimulation. Initiate daily 0.25 mg injections of Ganirelix or Cetrorelix when the lead follicle reaches a diameter of ≥14 mm.
-
Continued Monitoring, Triggering, and Retrieval: Follow steps 3, 4, and 5 of the multiple-dose protocol.
Mandatory Visualizations
Side Effects and Considerations
Common side effects of GnRH antagonists include injection site reactions (redness, swelling, itching), headaches, and nausea. A significant advantage of GnRH antagonist protocols is the reduced risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to GnRH agonist protocols. The use of a GnRH agonist to trigger final oocyte maturation in antagonist cycles further minimizes the risk of OHSS.
Conclusion
GnRH antagonists offer a safe and effective option for preventing a premature LH surge in IVF cycles. They are associated with a shorter treatment duration, lower gonadotropin requirements, and a reduced risk of OHSS. The choice between different antagonist protocols (single-dose, multiple-dose, flexible) and agents should be individualized based on patient characteristics and clinical judgment. Further research, particularly on oral GnRH antagonists like Elagolix, will continue to refine and improve patient-friendly IVF protocols.
References
- 1. Cetrotide confirmatory trial of cetrorelix/0.25 mg in 26 women undergoing ovarian stimulation with recombinant follicle stimulating hormones for IVF, ICSI and embryo transfer (ET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of pretreatment with Cetrotide in an antagonist protocol for patients with PCOS undergoing IVF/ICSI cycles: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of elagolix in ovulation suppression during controlled ovarian stimulation: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GnRH-R Antagonist 1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GnRH-R antagonist 1 in in vivo studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive and reversible antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4][5] By binding to GnRH receptors in the pituitary gland, it blocks the action of endogenous GnRH. This inhibition prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The reduction in LH levels subsequently leads to a rapid suppression of sex hormone production, such as testosterone in males and estradiol and progesterone in females. Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare-up" effect), GnRH antagonists induce an immediate and rapid suppression of the pituitary-gonadal axis.
Q2: What are the key characteristics of this compound?
This compound is a potent, orally bioavailable, and membrane-permeable molecule. It exhibits high binding affinity to the GnRH receptor with an IC50 of 0.57 nM and potent in vitro antagonistic activity with an IC50 of 2.18 nM. Studies in Sprague-Dawley rats have shown it to have favorable pharmacokinetic properties and high oral bioavailability (F% = 44.7%).
Q3: What are the potential applications for this compound in in vivo studies?
Based on its mechanism of action, this compound can be used in preclinical research for conditions where suppression of the reproductive axis is desired. This includes studies related to advanced prostate cancer, endometriosis, uterine fibroids, and the prevention of premature LH surges in assisted reproduction models.
Q4: What are the common side effects observed with GnRH-R antagonists in animal studies?
Common side effects are typically related to the induced hypogonadal state and may include hot flashes, weight gain, and effects on reproductive tissues. In some animal models, a decrease in body weight has been observed during treatment. Injection site reactions can occur with subcutaneously administered antagonists. Earlier generations of GnRH antagonists were associated with histamine release, leading to allergic reactions, but newer compounds have been developed to minimize this effect.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Inconsistent Suppression of Hormone Levels.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The dose of this compound may be insufficient for the specific animal model or experimental conditions. Individual responses to GnRH antagonists can vary significantly. A dose-response study is highly recommended to determine the optimal dose for achieving consistent and profound suppression of LH, FSH, and gonadal steroids. Refer to the dosage tables below for starting points from studies on other GnRH antagonists.
-
-
Possible Cause 2: Inappropriate Route of Administration or Formulation.
-
Solution: While this compound has shown good oral bioavailability in rats, absorption and metabolism can differ between species. If oral administration is not yielding expected results, consider alternative routes such as subcutaneous (s.c.) or intravenous (i.v.) injection. Ensure the vehicle used for formulation is appropriate and does not interfere with the antagonist's stability or absorption.
-
-
Possible Cause 3: High Individual Variability.
-
Solution: As observed in studies with other GnRH antagonists, there can be marked individual differences in response. Increasing the number of animals per group can help to account for this variability. It may also be necessary to adjust the dose on an individual basis if hormone level monitoring is feasible during the study.
-
Problem 2: Unexpected "Flare-Up" of Gonadotropins.
-
Possible Cause: Compound is not a true antagonist.
-
Solution: GnRH antagonists are designed to prevent the initial surge of gonadotropins seen with agonists. If a flare-up is observed, it is crucial to re-verify the identity and purity of the compound. The compound may have partial agonist activity or could be contaminated.
-
Problem 3: Reversibility of Effects is Too Rapid or Too Slow.
-
Possible Cause: Pharmacokinetics of the Antagonist.
-
Solution: The duration of action is dependent on the dose and the pharmacokinetic profile of the antagonist. For this compound, a single oral dose of 12 mg/kg in rats showed suppression of testosterone for over 24 hours. If a longer duration of suppression is needed, a continuous administration protocol (e.g., daily dosing) or a higher single dose may be required. Conversely, if a faster recovery is desired, a lower dose should be tested. The inhibitory effects of GnRH antagonists are generally reversible upon cessation of treatment.
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| GnRH-R Binding Affinity (IC50) | 0.57 nM | - | |
| In Vitro Antagonistic Activity (IC50) | 2.18 nM | - | |
| Oral Bioavailability (F%) | 44.7% | Rat | |
| In Vivo Efficacy (single oral dose) | 12 mg/kg | Rat | |
| Effect of 12 mg/kg p.o. | Inhibition of circulating testosterone for >24h | Rat |
Table 2: Example Dosages of Other GnRH Antagonists in In Vivo Studies
| Antagonist | Dosage | Route of Administration | Animal Model | Observed Effect | Reference |
| (N-Ac-D-rho-Cl-Phe1,2,D-Trp3-D-Arg6-D-Ala10)-GnRH | 5 mg/day | s.c. | Macaque Monkey | Decline in serum LH and testosterone | |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]GnRH | 4 mg/kg | s.c. | Mouse | Inhibition of pituitary FSH secretion | |
| ORG 30850 | 0.3 - 3.0 mg/kg (single or daily) | s.c. | Cynomolgus Monkey | Suppression of LH and FSH | |
| [Ac-D2Nal1,D4-Cl-Phe2,D-Trp3,D-Arg6, D-Ala10]-GnRH | 1 mg/kg | - | Pig | Decline in LH | |
| Acyline | 75 µg/kg | s.c. | Human | Suppression of the HPG axis | |
| Cetrorelix | 0.125 - 0.25 mg/day | - | Human | Prevention of premature LH surge |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in Rats
This protocol outlines a procedure to determine the effective dose of this compound for suppressing testosterone levels in adult male Sprague-Dawley rats.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week.
-
Groups:
-
Group 1: Vehicle control (e.g., appropriate solvent for the antagonist)
-
Group 2: this compound (e.g., 1 mg/kg, p.o.)
-
Group 3: this compound (e.g., 3 mg/kg, p.o.)
-
Group 4: this compound (e.g., 10 mg/kg, p.o.)
-
Group 5: this compound (e.g., 30 mg/kg, p.o.)
-
-
Procedure:
-
Collect a baseline blood sample (T=0) from the tail vein of all animals.
-
Administer the assigned treatment (vehicle or this compound) by oral gavage.
-
Collect subsequent blood samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) post-administration.
-
Process blood samples to separate serum and store at -80°C until analysis.
-
Measure serum testosterone and LH concentrations using validated immunoassays (e.g., ELISA).
-
-
Data Analysis:
-
Compare the hormone levels at each time point to the baseline and to the vehicle control group.
-
Determine the dose that provides the desired level and duration of testosterone and LH suppression.
-
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, leading to the synthesis and release of LH and FSH. This compound competitively blocks the initial binding of GnRH to its receptor.
Caption: GnRH receptor signaling pathway and point of inhibition by this compound.
Experimental Workflow for a Dose-Response Study
This diagram outlines the key steps in conducting a dose-response study for this compound in an animal model.
Caption: Workflow for an in vivo dose-response study of this compound.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
GnRH-R Antagonist 1 Experimental Technical Support Center
Welcome to the technical support center for GnRH-R antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Experimentation
Question: My this compound shows low or no activity in my cell-based functional assay. What are the possible causes and solutions?
Answer:
Several factors could contribute to the lack of antagonist activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Problem: The antagonist may have degraded or precipitated out of solution. Peptidic antagonists can be susceptible to degradation in cell culture media.
-
Solution:
-
Ensure proper storage of the compound as per the manufacturer's instructions.
-
Prepare fresh stock solutions for each experiment.
-
Visually inspect the solution for any precipitation. If solubility is an issue, consider using a different solvent (ensure solvent compatibility with your cells) or gentle warming. First-generation GnRH antagonists were known to have poor water solubility and a tendency to form gels.[1]
-
-
-
Cell Line and Receptor Expression:
-
Problem: The cell line may not express a sufficient number of GnRH receptors on the cell surface.
-
Solution:
-
Confirm GnRH receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay.
-
Use a cell line known to endogenously express the GnRH receptor (e.g., pituitary gonadotrope cell lines like LβT2) or a stably transfected cell line with high receptor expression.[2][3]
-
-
-
Assay Conditions:
-
Problem: The concentration of the GnRH agonist used to stimulate the cells may be too high, making it difficult for the antagonist to compete effectively.
-
Solution:
-
Perform a dose-response curve with the GnRH agonist to determine its EC80 (80% of the maximal effective concentration). Use this concentration for your antagonist inhibition assays.
-
Optimize the incubation time for both the antagonist and the agonist. Pre-incubation with the antagonist before adding the agonist is often necessary.
-
-
-
Off-Target Effects:
-
Problem: At high concentrations, the antagonist might exert off-target effects that interfere with the assay readout.
-
Solution:
-
Perform a dose-response curve with the antagonist alone to check for any agonist or cytotoxic effects.
-
If off-target effects are suspected, consider using a different cell line or a more specific assay readout. For instance, some GnRH antagonists have been shown to have direct effects on endometrial stromal cells that may be independent of the GnRH receptor.[4]
-
-
Question: I am observing inconsistent results between experiments when measuring intracellular calcium mobilization. What could be the cause?
Answer:
Inconsistent results in calcium mobilization assays are common and can often be traced back to several factors:
-
Cell Health and Density:
-
Problem: Variations in cell confluency and health can significantly impact the cellular response to stimuli.
-
Solution:
-
Ensure consistent cell seeding density and allow cells to reach a similar confluency (e.g., 80-90%) for each experiment.
-
Regularly check for signs of cellular stress or contamination.
-
-
-
Dye Loading and Leakage:
-
Problem: Inconsistent loading of calcium-sensitive dyes (like Fluo-4 AM or Fura-2 AM) or dye leakage can lead to variable baseline fluorescence and response magnitudes.[5]
-
Solution:
-
Optimize the dye loading time and temperature (e.g., 37°C for 1 hour).
-
Use a reagent like probenecid to prevent dye leakage from the cells.
-
Wash the cells gently to remove excess dye before starting the assay.
-
-
-
Agonist and Antagonist Preparation:
-
Problem: Inaccurate pipetting or degradation of the agonist or antagonist can lead to variability.
-
Solution:
-
Use calibrated pipettes and prepare fresh dilutions of your compounds for each experiment.
-
Ensure thorough mixing of the compounds in the assay buffer.
-
-
-
Instrumentation:
-
Problem: Fluctuations in the settings of the fluorescence plate reader can introduce variability.
-
Solution:
-
Use consistent instrument settings (e.g., excitation and emission wavelengths, read times) for all experiments.
-
Allow the instrument to warm up before use.
-
-
In Vivo Experimentation
Question: My this compound is not showing the expected efficacy in my animal model. What should I consider?
Answer:
In vivo experiments introduce additional complexities. Here are some key areas to investigate:
-
Pharmacokinetics and Bioavailability:
-
Problem: The antagonist may have a short half-life, poor absorption, or rapid metabolism, preventing it from reaching and sustaining effective concentrations at the target tissue.
-
Solution:
-
Review the pharmacokinetic data for your specific antagonist. Peptidic antagonists often have short half-lives and require parenteral administration.
-
Consider the route of administration. Subcutaneous or intravenous injections are common for peptide-based antagonists.
-
The dosing regimen (e.g., single dose vs. multiple doses) may need to be optimized to maintain therapeutic levels.
-
-
-
Drug Delivery and Formulation:
-
Problem: The formulation of the antagonist may not be suitable for the chosen route of administration, leading to poor solubility or stability in vivo.
-
Solution:
-
Ensure the antagonist is formulated in a vehicle that is appropriate for your animal model and route of administration.
-
For sustained release, consider using a depot formulation if available.
-
-
-
Animal Model and Species Differences:
-
Problem: There can be significant differences in the pharmacology of GnRH receptors between species. An antagonist effective in one species may not be as potent in another.
-
Solution:
-
Confirm that the antagonist has high affinity for the GnRH receptor of the animal species you are using.
-
The physiological state of the animals (e.g., estrous cycle phase in females) can influence the outcome and should be controlled for.
-
-
-
Unexpected Toxicity:
-
Problem: The antagonist may cause unexpected side effects or toxicity in the animal model, which can affect the experimental outcome. First-generation GnRH antagonists were associated with histamine release and allergic reactions.
-
Solution:
-
Carefully monitor the animals for any adverse effects.
-
Consider reducing the dose or using a different antagonist if toxicity is observed.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for various GnRH-R antagonists from the literature.
Table 1: In Vitro Antagonist Potency
| Antagonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Cetrorelix | Inhibition of GnRH-induced Ca2+ increase | HEK293/GnRHR | IC50 | 10 nM | |
| Ganirelix | Inhibition of GnRH-induced Ca2+ increase | HEK293/GnRHR | IC50 | >10 nM | |
| Teverelix | Inhibition of GnRH-induced Ca2+ increase | HEK293/GnRHR | IC50 | >10 nM | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | GnRH-I receptor binding | Intact cells | EC50 | 0.52 nmol/L | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,Leu⁸,d-Ala¹⁰]GnRH-II | GnRH-I receptor binding | Intact cells | EC50 | 0.76 nmol/L | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II | GnRH-I receptor binding | Intact cells | EC50 | 0.66 nmol/L | |
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal3,6,Leu⁸,d-Ala¹⁰]GnRH-II | CRE Reporter Gene Assay | Not specified | EC50 | 1.5 nmol/L |
Table 2: Pharmacokinetic Parameters of Oral GnRH-R Antagonists
| Antagonist | Species | Half-life (t½) | Oral Bioavailability | Reference |
| SHR7280 | Rat | 1.0 - 2.2 h | 63.1% | |
| SHR7280 | Dog | 3.2 - 4.5 h | 64.5% |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled GnRH-R antagonist.
-
Cell Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., HEK293/GnRHR) to confluency.
-
Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]triptorelin), typically at or below its Kd.
-
Add increasing concentrations of the unlabeled this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled GnRH agonist).
-
Add the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of a GnRH-R antagonist to inhibit GnRH-induced intracellular calcium release.
-
Cell Seeding:
-
Seed GnRH receptor-expressing cells into a black, clear-bottom 96-well plate and grow overnight.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Krebs buffer).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of a GnRH agonist (e.g., at its EC80) into the wells and immediately record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline).
-
Plot the response as a function of the antagonist concentration to determine the IC50 value.
-
Protocol 3: ERK Phosphorylation Western Blot
This protocol assesses the ability of a GnRH-R antagonist to block GnRH-induced activation of the MAPK/ERK signaling pathway.
-
Cell Culture and Treatment:
-
Culture GnRH receptor-expressing cells (e.g., LβT2 cells) in multi-well plates.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a GnRH agonist for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
-
Visualizations
Signaling Pathways
Caption: GnRH-R signaling pathway and antagonist inhibition.
Experimental Workflow
Caption: In vitro characterization workflow for GnRH-R antagonists.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low antagonist activity.
References
GnRH-R antagonist 1 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of GnRH-R antagonist 1 and related compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of GnRH receptor antagonists?
A1: The most well-documented off-target effect of some peptide-based GnRH receptor antagonists is the induction of histamine release from mast cells. This is not a receptor-mediated effect in the classic sense but is a direct, non-specific interaction with mast cells, leading to degranulation and the release of histamine and other inflammatory mediators. This can cause localized injection site reactions or, in rare cases, systemic allergic-type reactions.[1][2][3] For non-peptide antagonists like this compound, the off-target profile may differ and requires thorough investigation.
Q2: My in vitro/in vivo experiments with this compound are showing unexpected inflammatory or allergic-type responses. Could this be an off-target effect?
A2: Yes, unexpected inflammatory responses could be indicative of histamine release, a known off-target effect of some GnRH antagonists.[1][2] It is crucial to determine if this compound shares this property. We recommend performing a mast cell degranulation assay to assess the histamine-releasing potential of your specific batch of the antagonist.
Q3: Are there any known off-target receptor binding sites for GnRH antagonists?
A3: While most modern GnRH antagonists are highly selective for the GnRH receptor, comprehensive screening is always recommended for any new chemical entity. Off-target binding to other G-protein coupled receptors (GPCRs) or ion channels, while not widely reported for newer generation antagonists, cannot be entirely ruled out and may contribute to unexpected experimental outcomes. A broad GPCR binding panel screen is the best way to identify potential off-target receptors.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of a structurally unrelated GnRH-R antagonist: If a different class of GnRH-R antagonist produces the same effect, it is more likely to be an on-target effect.
-
Rescue experiments: Co-administration of a GnRH agonist should, in theory, compete with the antagonist at the GnRH receptor and reverse on-target effects. However, this may not be feasible for all experimental designs.
-
Cell lines lacking the target receptor: If the unexpected effect persists in cell lines that do not express the GnRH receptor, it is likely an off-target effect.
-
Dose-response analysis: Analyze the concentration at which the on-target and off-target effects occur. Off-target effects often manifest at higher concentrations than on-target effects.
Troubleshooting Guides
Issue 1: Unexpected Inflammatory Response or Cell Death in Vitro
Possible Cause: Histamine release from mast cells present in primary cell cultures or tissues, or direct cytotoxicity at high concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vitro inflammatory effects.
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon exposure to the GnRH-R antagonist, serving as an index of degranulation and histamine release.
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2)
-
This compound
-
Positive control (e.g., Compound 48/80 or ionomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate buffer, pH 4.5
-
Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.5
-
Lysis buffer: 0.1% Triton X-100 in Tyrode's buffer
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound, positive control, or negative control to the wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: To the remaining cells, add 50 µL of lysis buffer to determine the total β-hexosaminidase content.
-
Enzyme Reaction: Add 50 µL of the PNAG substrate solution to the supernatants and cell lysates. Incubate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add 200 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of cell lysate) x 100.
Data Presentation: Comparative Histamine-Releasing Potential of GnRH Antagonists
| Compound | Histamine Release EC50 (µg/mL) | Histamine Release Potential |
| This compound | To be determined | To be determined |
| Degarelix | > 300 | Very Low |
| Ganirelix | 11 | Moderate |
| Cetrorelix | > 3 | High |
| Abarelix | > 3 | High |
| Teverelix | 81 | Low to Moderate |
Data for comparator compounds sourced from publicly available literature.
Issue 2: Observed Effect Does Not Correlate with GnRH Receptor Expression
Possible Cause: The observed biological effect is mediated by an off-target receptor.
Troubleshooting Workflow:
Caption: Workflow to investigate off-target receptor interactions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a general template to determine the binding affinity of this compound to a potential off-target receptor (e.g., Histamine H1 Receptor, if identified in a screening panel).
Materials:
-
Membrane preparation from cells expressing the target off-target receptor (e.g., human Histamine H1 receptor).
-
Radiolabeled ligand specific for the off-target receptor (e.g., [³H]-Mepyramine for H1R).
-
This compound at a range of concentrations.
-
Unlabeled specific ligand for the off-target receptor (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Membrane + radioligand + assay buffer.
-
Non-specific Binding: Membrane + radioligand + a saturating concentration of the unlabeled specific ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: On-Target vs. Potential Off-Target Binding Affinity
| Compound | GnRH Receptor IC50 (nM) | Histamine H1 Receptor Ki (nM) | Selectivity (Off-target/On-target) |
| This compound | 0.57 | To be determined | To be determined |
| Ideal Selective Drug | < 10 | > 1000 | > 100-fold |
Signaling Pathways
On-Target Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of GnRH-R antagonist 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with GnRH-R antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1] It binds to GnRH-R in the anterior pituitary gland, preventing the binding of endogenous GnRH. This action immediately and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Unlike GnRH agonists, it does not cause an initial "flare" effect or surge in gonadotropin levels.[2][3] This mechanism leads to a rapid reduction in the downstream production of sex hormones, such as testosterone and estrogen.
Q2: What are the primary challenges in developing an oral formulation for this compound?
A2: If this compound is a peptide-based compound, the primary challenges for oral delivery are its low aqueous solubility and susceptibility to enzymatic degradation in the gastrointestinal (GI) tract. Peptides also exhibit poor membrane permeability across the intestinal epithelium. These factors collectively contribute to low oral bioavailability, often necessitating parenteral administration. For non-peptide small molecules, challenges may include metabolic instability (e.g., de-alkylation in the liver) and achieving a desirable pharmacokinetic profile with a sufficient half-life.
Q3: What are the key differences between GnRH antagonists and GnRH agonists?
A3: The key difference lies in their mechanism of action. GnRH antagonists provide immediate and reversible suppression of gonadotropins by competitively blocking the GnRH receptor. In contrast, GnRH agonists initially stimulate the receptor, causing a transient surge in LH and FSH (the "flare effect"), before prolonged exposure leads to receptor desensitization and downregulation, eventually suppressing gonadotropin release. Consequently, antagonists have a faster onset of action and avoid the initial symptom exacerbation that can occur with agonists.
Troubleshooting Guide
Problem 1: Consistently low oral bioavailability (<1%) is observed in preclinical animal models.
Q: My in vivo studies with a simple aqueous solution of this compound in rats show extremely low oral bioavailability. What are the likely causes and how can I improve it?
A: Low oral bioavailability for peptide-based antagonists is a common issue stemming from several barriers.
-
Potential Causes:
-
Enzymatic Degradation: The antagonist is likely being degraded by proteases like pepsin in the stomach and trypsin/chymotrypsin in the small intestine.
-
Poor Permeability: The hydrophilic nature and/or large size of the peptide may prevent efficient absorption across the intestinal epithelial cells.
-
Low Solubility: The compound may have poor solubility in the GI fluids, limiting the amount of drug available for absorption.
-
-
Troubleshooting Steps & Solutions:
-
Structural Modification: If chemically feasible, consider introducing lipophilic groups or moieties that can form intramolecular hydrogen bonds. This can shield the peptide backbone from degradation and improve membrane permeability.
-
Advanced Formulation Strategies: Move beyond simple aqueous solutions. Strategies include:
-
Encapsulation: Use lipid-based nanocarriers (e.g., solid lipid nanoparticles) to protect the antagonist from enzymatic degradation and enhance its transport across the mucus layer.
-
Permeation Enhancers: Co-administer the antagonist with approved permeation enhancers to transiently increase the permeability of the intestinal epithelium.
-
Suspension Formulation: Studies with other GnRH analogs have shown that formulation as a suspension can prolong absorption and increase overall bioavailability compared to a solution.
-
-
Problem 2: High variability in pharmacokinetic data between subjects in the same study group.
Q: I'm observing significant inter-subject variability in the plasma concentration of this compound after oral administration. What could be causing this and how can I minimize it?
A: High variability can undermine the statistical power of your study and complicate dose-response analysis.
-
Potential Causes:
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the actual dose administered or cause esophageal reflux.
-
Physiological Differences: Variations in gastric emptying times, GI tract pH, and metabolic enzyme activity among individual animals can significantly impact absorption.
-
Formulation Instability: If using a suspension, inadequate mixing before dosing can lead to inconsistent concentrations being administered. For nano-formulations, issues with particle aggregation can affect performance.
-
-
Troubleshooting Steps & Solutions:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes and confirm proper placement.
-
Standardize Experimental Conditions: Fast animals overnight (while providing water) to standardize gastric conditions before dosing. Ensure consistent timing of all procedures.
-
Optimize Formulation: For suspensions, ensure a robust protocol for re-suspending the compound immediately before each dose is administered. For advanced formulations, perform rigorous quality control to check for particle size distribution and stability before starting the in vivo study.
-
Data Presentation
Table 1: Comparative Oral Bioavailability of Different this compound Formulations in a Rat Model
| Formulation Type | Dose (mg/kg) | Mean Bioavailability (%) | Standard Deviation (%) | Key Findings |
| Aqueous Solution | 10 | 0.8 | ± 0.4 | Very poor absorption, likely due to degradation and low permeability. |
| Aqueous Suspension | 10 | 3.5 | ± 1.2 | Improved bioavailability compared to solution, suggesting prolonged release helps absorption. |
| Lipid Nanoparticles | 10 | 15.2 | ± 3.1 | Significant improvement, indicating protection from degradation and enhanced uptake. |
| Nanoparticles with Permeation Enhancer | 10 | 25.8 | ± 4.5 | The synergistic effect provides the highest bioavailability in this study. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in a Rat Model
-
Animal Model: Use adult male Sprague-Dawley rats (200-250g). House them with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (approx. 12 hours) before dosing but allow free access to water.
-
Group Allocation: Divide rats into two main groups: Intravenous (IV) and Oral (PO). A minimum of n=5 per group is recommended.
-
Dosing:
-
IV Group: Administer this compound at a low dose (e.g., 1 mg/kg) via the tail vein. The vehicle should be a suitable solubilizing agent (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
PO Group: Administer the test formulation of this compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the saphenous vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters, including Area Under the Curve (AUC).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Mechanism of this compound action in the pituitary.
References
- 1. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GnRH-R antagonist 1 stability in different solvents
Welcome to the technical support center for GnRH-R Antagonist 1. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound.
Note: "this compound" is used here as a representative model for a non-peptide, small molecule GnRH receptor antagonist. The stability and solubility data provided are based on publicly available information for similar molecules such as Relugolix, Elagolix, and Linzagolix, and should be considered as a general guide. It is always recommended to perform compound-specific stability studies for your particular molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of non-peptide GnRH-R antagonists in common laboratory solvents?
A1: Non-peptide GnRH-R antagonists typically exhibit good solubility in organic solvents. For initial experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. Solubility in aqueous buffers is generally lower and can be pH-dependent. It is crucial to avoid precipitation when diluting stock solutions into aqueous media for cell-based assays.
Q2: How should I store my GnRH-R antagonist, both in solid form and in solution?
A2: In solid form, GnRH-R antagonists are generally stable when stored at -20°C for extended periods (e.g., ≥4 years for Linzagolix)[1]. Stock solutions in anhydrous DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For aqueous solutions, it is recommended to prepare them fresh for each experiment, as their stability can be limited[2].
Q3: I am observing inconsistent results in my cell-based assays. Could the stability of the antagonist in my culture medium be an issue?
A3: Yes, the stability of the antagonist in aqueous-based cell culture media can be a significant factor. Degradation can occur over the course of a multi-day experiment. It is advisable to perform a preliminary stability test of your antagonist in the specific cell culture medium you are using. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC.
Q4: What are the primary degradation pathways for non-peptide GnRH-R antagonists?
A4: Degradation pathways are highly dependent on the specific chemical structure of the antagonist and the stress conditions. Common degradation pathways for small molecule pharmaceuticals include hydrolysis (acidic or basic), oxidation, and photolysis[3][4]. For example, Elagolix has been shown to undergo cyclization under acidic and neutral conditions to form a lactam, while being relatively stable under alkaline conditions[3]. Relugolix has shown degradation in basic and oxidative conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the antagonist in aqueous buffer or cell culture medium. | The antagonist has low aqueous solubility, and the final concentration exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring the final solvent concentration is not toxic to your cells. - Prepare a more dilute stock solution. - Evaluate the solubility at different pH values if your experimental conditions allow. |
| Loss of antagonist activity over time in an experiment. | The antagonist is degrading in the experimental conditions (e.g., aqueous buffer, temperature, light exposure). | - Prepare fresh solutions of the antagonist for each experiment. - If the experiment is long, consider replenishing the antagonist at specific time points. - Protect solutions from light and store them at appropriate temperatures when not in use. - Perform a stability study under your specific experimental conditions using HPLC to quantify the remaining antagonist over time. |
| Inconsistent results between experimental replicates. | Inconsistent preparation of antagonist solutions or degradation during storage. | - Ensure accurate and consistent pipetting when preparing solutions. - Prepare a single batch of stock solution for a set of experiments to minimize variability. - Avoid repeated freeze-thaw cycles of stock solutions; aliquot into single-use vials. |
| Unexpected peaks in HPLC analysis of the antagonist. | The antagonist is degrading, or the sample is contaminated. | - Compare the chromatogram to a freshly prepared standard to identify potential degradation products. - Review the storage and handling procedures of the antagonist and solvents. - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. |
Data Presentation
Table 1: Solubility of Representative Non-Peptide GnRH-R Antagonists in Different Solvents
| Antagonist | Solvent | Solubility | Reference |
| Elagolix (sodium salt) | DMSO | ~10 mg/mL | |
| Ethanol | ~10 mg/mL | ||
| Dimethyl formamide (DMF) | ~12.5 mg/mL | ||
| PBS (pH 7.2) | ~10 mg/mL | ||
| Linzagolix | DMSO | Soluble (125 mg/mL) | |
| Acetonitrile | Soluble |
Table 2: Stability of Representative Non-Peptide GnRH-R Antagonists under Forced Degradation Conditions
| Antagonist | Stress Condition | Stability | Degradation Products | Reference |
| Elagolix | Acidic (HCl) | Labile | δ-lactam analogs | |
| Neutral (Water) | Labile | δ-lactam analogs | ||
| Alkaline (NaOH) | Stable | No obvious degradants | ||
| Oxidative (H₂O₂) | Labile | N-hydrogen amine, amine, and carbonyl analogs | ||
| Thermal | Labile | Not specified | ||
| Photolytic | Labile | Not specified | ||
| Relugolix | Acidic | Stable | - | |
| Basic | Labile | Two degradation products | ||
| Oxidative | Labile | Two degradation products |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh a precise amount of the solid this compound using an analytical balance.
-
Dissolution: In a sterile, light-protected vial, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but prolonged heating should be avoided.
-
Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline for inducing degradation to understand stability and identify potential degradation products.
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various solvents and stress conditions as outlined below.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Store the solid antagonist at an elevated temperature (e.g., 70°C) for a specified time. Also, test the solution stability at this temperature.
-
Photolytic Degradation: Expose a solution of the antagonist to UV light (e.g., 254 nm) for a specified time.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase system could be:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the antagonist has maximum absorbance.
-
Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent antagonist. The percentage of remaining antagonist can be calculated to determine the stability.
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Mechanism of Action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Forced degradation studies of elagolix sodium with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to reduce toxicity of GnRH-R antagonist 1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the toxicity of GnRH-R antagonist 1 in cell culture experiments.
FAQs
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a research compound designed to block the gonadotropin-releasing hormone receptor (GnRH-R). In cell culture, it is used to study the roles of the GnRH signaling pathway in various cellular processes, including proliferation, apoptosis, and hormone secretion. It is particularly relevant in cancer research and reproductive biology.
Q2: What are the common signs of toxicity with this compound in cell culture?
A2: The most common signs of toxicity include a reduction in cell viability, a noticeable increase in floating (dead) cells, and changes in cell morphology such as shrinking and blebbing, which are characteristic of apoptosis. These effects are often dependent on the concentration of the antagonist and the duration of exposure.
Q3: What is the underlying mechanism of this compound toxicity?
A3: The toxicity of GnRH-R antagonists is often linked to the induction of apoptosis. This can occur through the activation of specific signaling pathways. In some cell types, GnRH-R antagonists can promote a Gαi-coupling state of the receptor, leading to the activation of phosphotyrosine phosphatases and subsequent modulation of downstream pathways like MAPK and JNK.[1][2][3] This can ultimately lead to the activation of caspases, a family of proteases that execute apoptosis, and changes in the expression of Bcl-2 family proteins, which regulate apoptosis.[4][5]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
Initial Assessment:
If you observe significant cell death after treating your cells with this compound, it is crucial to first confirm that the cell death is indeed caused by the antagonist and not other experimental factors.
Troubleshooting Steps:
-
Optimize Antagonist Concentration and Exposure Time: The most common cause of toxicity is a suboptimal concentration or prolonged exposure to the antagonist.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. This will help identify a therapeutic window where the desired biological effect is achieved with minimal toxicity.
-
-
Review Cell Culture Conditions: Suboptimal cell culture conditions can exacerbate the toxic effects of any treatment.
-
Recommendation:
-
Cell Density: Ensure that cells are seeded at an optimal density. Low cell density can make cells more susceptible to stress.
-
Serum Concentration: The concentration of serum in the culture medium can influence the effect of GnRH analogs. Consider if the serum concentration is appropriate for your cell line and experiment.
-
Media Quality: Use fresh, high-quality culture medium. Degradation of media components can contribute to cellular stress.
-
-
-
Incorporate Cytoprotective Agents: If optimizing experimental conditions is not sufficient, consider the use of agents that can protect cells from apoptosis.
-
Recommendation:
-
Caspase Inhibitors: Since GnRH-R antagonists can induce apoptosis via caspase activation, the addition of a pan-caspase inhibitor, such as Z-VAD-FMK, can help to mitigate this effect.
-
Bcl-2 Family Modulators: The Bcl-2 family of proteins are key regulators of apoptosis. Depending on the specific mechanism in your cell line, modulating the activity of these proteins may reduce toxicity.
-
-
Issue 2: Inconsistent Results or Lack of Expected Biological Effect
Initial Assessment:
If you are not observing the expected biological effect of the GnRH-R antagonist, or if your results are not reproducible, it could be due to issues with the antagonist itself or the experimental setup.
Troubleshooting Steps:
-
Verify Antagonist Activity: Ensure that the GnRH-R antagonist is active and used at an appropriate concentration.
-
Recommendation: If possible, use a positive control cell line known to respond to the antagonist. Perform a dose-response experiment to confirm the antagonist's potency.
-
-
Check for Antagonist Degradation: Peptides can be susceptible to degradation, especially in solutions containing serum.
-
Recommendation: Prepare fresh stock solutions of the antagonist and store them appropriately. When diluting in culture medium, consider the stability of the peptide and the duration of the experiment.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on GnRH-R antagonist effects on cell viability and apoptosis.
Table 1: Effect of GnRH-R Antagonist on Cell Viability
| Cell Line | Antagonist | Concentration | Exposure Time | % Reduction in Viability | Reference |
| Endometrial Epithelial Cells | Cetrorelix | 10⁻⁷ M | 48 hours | ~20% | |
| Adrenocortical Tumor Cells | Cetrorelix | 10 µM | 48 hours | ~25% | |
| Ovarian Cancer Cells | GnRH-II Antagonist | 10⁻⁶ M | 72 hours | ~40% |
Table 2: Modulation of Apoptosis by GnRH-R Antagonists and Protective Agents
| Cell Line | Treatment | Effect on Apoptosis | Key Markers | Reference |
| Endometrial Epithelial Cells | Cetrorelix (10⁻⁷ M) | Increased apoptosis | Increased Bax/Bcl-2 ratio | |
| Rat Ovarian Cells | Cetrorelix + Cyclophosphamide | Reduced apoptosis | Decreased Caspase-3, Increased Bcl-2 | |
| Human Chondrocytes | Apoptotic stimuli + Z-VAD-FMK | Inhibited apoptosis | Decreased DEVDase activity |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
Objective: To determine the optimal concentration and exposure time of this compound that minimizes toxicity while maintaining efficacy.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Antagonist Preparation: Prepare a series of dilutions of the this compound in complete cell culture medium.
-
Treatment:
-
Dose-Response: Treat cells with different concentrations of the antagonist for a fixed period (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat cells with a fixed concentration of the antagonist and assess viability at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Viability Assay: Use a standard cell viability assay, such as MTT or a live/dead staining kit, to quantify the percentage of viable cells in each condition.
-
Data Analysis: Plot cell viability against antagonist concentration or time to determine the IC50 (half-maximal inhibitory concentration) and to identify the optimal experimental window.
Protocol 2: Assessing Apoptosis Using Caspase Activity Assay
Objective: To determine if this compound induces apoptosis through caspase activation and to test the efficacy of caspase inhibitors.
Methodology:
-
Cell Treatment: Treat cells with the this compound at a concentration known to cause cell death. Include a control group treated with a vehicle and a group co-treated with the antagonist and a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20-50 µM).
-
Caspase Activity Assay: Use a commercially available caspase activity assay (e.g., a fluorometric or colorimetric assay for caspase-3/7 activity) according to the manufacturer's instructions.
-
Data Analysis: Compare the caspase activity in the different treatment groups. A significant increase in caspase activity in the antagonist-treated group, which is reversed by the caspase inhibitor, indicates that the toxicity is mediated by caspases.
Visualizations
Caption: Workflow for determining the optimal concentration and exposure time of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis [frontiersin.org]
- 5. The GnRH antagonist reduces chemotherapy-induced ovarian damage in rats by suppressing the apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GnRH-R Antagonist 1 Protocol Refinement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols involving GnRH-R antagonist 1 for enhanced efficacy. It includes troubleshooting advice, frequently asked questions, detailed experimental methodologies, and quantitative data summaries to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound (also referred to as compound 21a) is an orally bioavailable and membrane-permeable non-peptide antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2] It exhibits high binding affinity and potent in vitro antagonistic activity.[1][2] Its characteristics make it a valuable tool for research in areas such as advanced prostate cancer and the prevention of premature luteinizing hormone (LH) surges.[1]
Q2: What are the main advantages of using a GnRH-R antagonist over a GnRH-R agonist in experiments?
A2: GnRH-R antagonists offer several advantages over agonists. They competitively block the GnRH receptor, leading to an immediate and rapid suppression of gonadotropin release (LH and FSH) without the initial "flare-up" effect seen with agonists. This flare effect, a transient surge in hormones, can be a confounding factor in experimental models and is detrimental in certain clinical applications. Antagonists also typically have a shorter duration of treatment and a lower risk of inducing ovarian hyperstimulation syndrome (OHSS) in animal models.
Q3: What are the known downstream signaling pathways of the GnRH receptor that I should consider assaying?
A3: The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11, initiating the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Subsequent activation of MAPK cascades (including ERK, JNK, and p38) is crucial for regulating gonadotropin gene expression. The receptor can also couple to Gαs and Gαi, activating or inhibiting the adenylyl cyclase (AC)-cAMP-PKA pathway. Therefore, assays for intracellular calcium, IP accumulation, cAMP levels, and phosphorylation of key kinases like ERK are relevant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Antagonist Effect in Cell Culture | 1. Cell Line Issues: The cell line (e.g., HEK293, LβT2, SH-SY5Y) may not express a sufficient number of functional GnRH receptors. 2. Compound Instability/Degradation: The antagonist may be unstable in the culture medium over the experiment's duration. 3. Incorrect Dosing: The concentration of the antagonist may be too low to effectively compete with the GnRH agonist being used. | 1. Cell Line Validation: Confirm GnRH-R expression via qPCR, Western blot, or a radioligand binding assay. Use a validated cell line known to express the receptor, such as LβT2 for endogenous expression or a stably transfected HEK293 line. 2. Stability Check: Assess the stability of the antagonist in your specific culture medium over time using methods like HPLC. Consider more frequent media changes. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific assay system. |
| Low Oral Bioavailability or Inconsistent Efficacy in Animal Models | 1. Poor Solubility: The antagonist may have low solubility in the vehicle used for oral gavage, leading to incomplete absorption. 2. First-Pass Metabolism: The compound may be rapidly metabolized in the liver. 3. Gelling at Injection Site (for parenteral administration): Some peptide-based antagonists can form a gel at the injection site, leading to delayed or erratic release. | 1. Formulation Optimization: Test different formulation vehicles to improve solubility. For preclinical studies, co-solvents or amorphous solid dispersions can be explored. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine parameters like Cmax, Tmax, and half-life. The reported oral bioavailability of this compound in rats is 44.7%. 3. Injection Site Examination: For subcutaneous or intramuscular injections, visually inspect the injection site post-mortem for any signs of precipitation or gelling. Consider alternative administration routes if this is an issue. |
| Off-Target or Unexpected Effects | 1. Extrapituitary GnRH Receptors: GnRH receptors are expressed in tissues other than the pituitary, such as the ovaries, endometrium, and heart. The antagonist may have direct effects on these tissues. 2. Histamine Release: Some older, first-generation peptide antagonists were associated with histamine release, causing allergic-type reactions. | 1. Tissue-Specific Analysis: When observing unexpected effects in vivo, consider analyzing the expression of GnRH-R in the affected tissues. In vitro experiments on cell lines derived from these tissues can help elucidate direct effects. 2. Use of Newer Generation Antagonists: Modern GnRH antagonists, especially small molecule non-peptides like this compound, are designed to avoid this side effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant antagonists to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Source |
| Binding Affinity (IC50) | 0.57 nM | Radioligand Binding Assay | |
| Antagonistic Activity (IC50) | 2.18 nM | In vitro functional assay |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats
| Parameter | Dosage & Route | Result | Source |
| Oral Bioavailability (F%) | 12 mg/kg; p.o. | 44.7% | |
| Testosterone Suppression | 12 mg/kg; p.o. (single dose) | Significant suppression lasting > 24 hours | |
| Safety Profile | 30 mg/kg; p.o. (daily for 7 days) | Good safety profile, no Ames toxicity |
Table 3: Comparative Inhibitory Potency of Different GnRH Antagonists on Intracellular Calcium Increase
| Antagonist (10 nM) | Area Under the Curve (AUC) | Cell Line | Source |
| No Antagonist (Control) | 109,340 ± 13,866 | HEK293/GnRHR | |
| Cetrorelix | 21,482 ± 6718 | HEK293/GnRHR | |
| Ganirelix | 73,164 ± 16,237 | HEK293/GnRHR | |
| Teverelix | 74,321 ± 17,569 | HEK293/GnRHR |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test antagonist for the GnRH receptor.
Methodology: This protocol is based on a competitive radioligand binding assay.
-
Cell Culture: Culture HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR) in appropriate media.
-
Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]-triptorelin) and increasing concentrations of the unlabeled test antagonist.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 45-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to calculate the IC50 value.
Protocol 2: In Vivo Evaluation of GnRH Antagonist Efficacy in Male Rats
Objective: To assess the ability of an orally administered GnRH antagonist to suppress testosterone levels.
Methodology: This protocol is adapted from studies on this compound.
-
Animal Model: Use adult male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.
-
Compound Preparation: Formulate the this compound in a suitable vehicle for oral administration (p.o.).
-
Dosing: Administer a single dose of the antagonist (e.g., 12 mg/kg) via oral gavage. A vehicle control group should be included.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Hormone Analysis: Process blood samples to obtain serum. Measure serum testosterone and LH concentrations using validated methods such as ELISA or radioimmunoassay.
-
Data Analysis: Plot the mean serum testosterone and LH concentrations over time for both the treatment and control groups. Analyze for statistically significant differences between the groups at each time point.
Visualizations
References
GnRH-R Antagonist Experiments: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GnRH-R antagonists?
GnRH-R antagonists are a class of compounds that competitively bind to the GnRH receptor in the anterior pituitary gland.[1] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the receptor, antagonists produce an immediate and dose-dependent suppression of these gonadotropins without an initial flare-up effect.[2][3] This rapid and reversible inhibition of the hypothalamic-pituitary-gonadal (HPG) axis makes them valuable tools in various research and clinical applications.[2][3]
Q2: What are the key signaling pathways activated by the GnRH receptor?
The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, are activated.
Q3: Are there different generations or types of GnRH-R antagonists?
Yes, GnRH-R antagonists have evolved over several generations. First-generation antagonists were associated with significant histamine release, leading to adverse side effects. Subsequent generations, such as third and fourth-generation antagonists (e.g., Cetrorelix, Ganirelix, Degarelix), have been developed with modifications to reduce this histamine-releasing potential and improve pharmacokinetic properties. More recently, non-peptide, small-molecule antagonists have also been developed.
Troubleshooting In Vitro Experiments
This section addresses common issues encountered during cell-based assays with GnRH-R antagonists.
Q4: My GnRH-R antagonist shows lower potency (higher IC50) than expected in a functional assay. What are the potential causes?
Several factors can contribute to unexpectedly low potency:
-
Compound Solubility and Stability: Peptide antagonists can be prone to poor solubility and degradation. Ensure the compound is fully dissolved in an appropriate solvent and prepare fresh solutions for each experiment. Some peptide antagonists are formulated as lyophilized powders and may require specific reconstitution conditions.
-
Assay Conditions:
-
Agonist Concentration: In competitive antagonist assays, the apparent IC50 is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 value for optimal results.
-
Cell Density and Receptor Expression: High cell density or overexpression of the GnRH receptor can lead to receptor reserve, which can shift the antagonist dose-response curve to the right. Use a consistent and optimized cell number for your assays.
-
Incubation Time: Insufficient pre-incubation time with the antagonist before adding the agonist may not allow for equilibrium binding to be reached, resulting in an underestimation of potency.
-
-
Cell Line and Receptor Subtype: The binding affinity and potency of antagonists can vary between species and receptor subtypes. Confirm the species and subtype of the GnRH receptor in your cell line.
-
Off-Target Effects: At high concentrations, some antagonists may exhibit off-target effects that can interfere with the assay readout.
Q5: I am observing high variability between replicate wells in my calcium flux assay. How can I troubleshoot this?
High variability in calcium flux assays can be caused by several factors:
-
Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable receptor expression and signal intensity. Ensure thorough cell mixing before plating and use appropriate techniques to avoid edge effects.
-
Dye Loading Issues: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can result in variable baseline fluorescence and response. Optimize the dye concentration and incubation time, and ensure a consistent temperature during loading.
-
Cell Health: Unhealthy or dying cells will have dysregulated calcium homeostasis, leading to inconsistent responses. Ensure cells are in the logarithmic growth phase and have high viability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or agonist can lead to significant variability. Use calibrated pipettes and consider automated liquid handling for high-throughput screens.
-
Instrument Settings: Ensure the settings on your fluorescence plate reader (e.g., FLIPR) are optimized for your specific assay, including excitation/emission wavelengths and read times.
Troubleshooting In Vivo Experiments
This section provides guidance on common challenges in animal studies involving GnRH-R antagonists.
Q6: I am not observing the expected level of gonadotropin suppression in my animal model. What should I consider?
-
Pharmacokinetics and Dosing: The dose and dosing frequency are critical for maintaining suppressive circulating levels of the antagonist. The half-life of peptide antagonists can be short, and an inappropriate dosing regimen may lead to a rebound in gonadotropin levels. Consider the route of administration (subcutaneous vs. intravenous) as it can significantly impact the pharmacokinetic profile.
-
Formulation and Vehicle: The solubility and stability of the antagonist in the chosen vehicle are crucial for effective in vivo delivery. Some antagonists may require specific formulations, such as depot preparations, to achieve sustained release. Improper formulation can lead to precipitation at the injection site, reducing bioavailability.
-
Histamine Release: Although newer antagonists have reduced histamine-releasing properties, this can still be a concern, potentially leading to local injection site reactions or systemic effects that could influence the experimental outcome.
-
Species Differences: The potency of GnRH-R antagonists can differ significantly between species due to variations in the GnRH receptor. An antagonist optimized for human receptors may have lower affinity for rodent receptors.
Quantitative Data Summary
The following table summarizes the inhibitory potency of several common GnRH-R antagonists in different in vitro assay systems. Note that values can vary depending on the specific cell line, agonist concentration, and experimental conditions.
| Antagonist | Assay Type | Cell Line | Agonist | IC50 / Ki | Reference |
| Cetrorelix | Calcium Mobilization | HEK293/GnRHR | GnRH | ~1-10 nM (Inhibition) | |
| cAMP Accumulation | SH-SY5Y/GnRHR | GnRH | 1.56 nM | ||
| Ganirelix | Calcium Mobilization | HEK293/GnRHR | GnRH | ~100 nM - 1 µM (Inhibition) | |
| cAMP Accumulation | SH-SY5Y/GnRHR | GnRH | 16.60 nM | ||
| Teverelix | Calcium Mobilization | HEK293/GnRHR | GnRH | ~100 nM - 1 µM (Inhibition) | |
| cAMP Accumulation | SH-SY5Y/GnRHR | GnRH | 62.80 nM | ||
| [Ac-d-2Nal¹,d-4Cpa²,d-3Pal³,d-Lys⁶,d-Ala¹⁰]GnRH-II | Receptor Binding | Intact Cells | [d-Lys⁶]GnRH-II | 0.52 nM (EC50) | |
| Nafarelin | Radioligand Binding | CHO/hGnRHR | [¹²⁵I]-triptorelin | 0.06 nM (Ki) |
Key Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of a GnRH-R antagonist by competitive displacement of a radiolabeled ligand.
1. Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).
-
Unlabeled GnRH-R antagonist (test compound).
-
Assay Buffer: e.g., 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold PBS.
-
96-well plates and filter mats.
-
Scintillation counter.
2. Method:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled agonist, and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist to a set of wells. For total binding, add only the radiolabeled agonist and buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 of the antagonist, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of a GnRH-R antagonist to inhibit agonist-induced intracellular calcium release.
1. Materials:
-
GnRH-R expressing cells (e.g., HEK293 or αT3-1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
GnRH agonist.
-
GnRH-R antagonist (test compound).
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).
2. Method:
-
Plate the GnRH-R expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
During incubation, prepare serial dilutions of the antagonist and a fixed concentration of the agonist (typically at its EC80) in assay buffer.
-
After incubation, place the cell plate into the fluorescence plate reader.
-
Add the antagonist dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes).
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is proportional to the intracellular calcium concentration. Plot the peak response against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.
References
- 1. Frontiers | GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety [frontiersin.org]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
GnRH-R antagonist 1 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GnRH-R antagonist 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound works by competitively binding to the gonadotropin-releasing hormone (GnRH) receptor without activating it.[1] This direct and immediate blockade of the GnRH receptor on pituitary gonadotrope cells prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptor, antagonists provide rapid and reversible suppression.[1]
Q2: What are appropriate positive and negative controls for in vitro experiments with this compound?
Proper controls are crucial for interpreting your results. Here are some recommendations:
-
Positive Controls:
-
GnRH or a potent GnRH agonist (e.g., Buserelin, Leuprolide): To ensure the GnRH receptor is functional in your experimental system and to establish a baseline for maximal stimulation that the antagonist is expected to inhibit.
-
Phorbol esters (e.g., PMA) or ionophores (e.g., ionomycin): For signaling pathway-specific positive controls. For example, PMA can be used as a positive control for protein kinase C (PKC) activation and subsequent ERK phosphorylation, bypassing the GnRH receptor.[3]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the this compound should be added to cells at the same final concentration to control for any effects of the solvent itself.
-
Untreated Cells: To establish the baseline level of signaling or response in your assay.
-
Inactive Peptide: An ideal negative control is a peptide with a similar structure to the antagonist but with no activity at the GnRH receptor.
-
Q3: What are some known off-target effects or potential for cytotoxicity with GnRH-R antagonists?
While modern GnRH antagonists are generally highly specific, some potential issues to be aware of include:
-
Histamine Release: Some older generations of peptide-based GnRH antagonists were associated with histamine release, though newer antagonists have been developed to avoid this side effect.
-
Cytotoxicity at High Concentrations: Like any compound, this compound may exhibit cytotoxicity at high concentrations. It is important to perform a dose-response curve for cytotoxicity in your specific cell line using an appropriate assay (e.g., MTT, LDH). In some cancer cell lines, certain GnRH antagonists have been shown to induce apoptosis.[4]
-
Effects of Hypoestrogenism: In vivo, the intended effect of GnRH antagonists is the suppression of sex hormones. Prolonged suppression can lead to side effects associated with low estrogen levels, such as a decrease in bone mineral density. While this is a clinical consideration, it is important to be aware of the physiological consequences of sustained target engagement in animal studies.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in experimental results.
-
Potential Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are passaged a consistent number of times and are seeded at a uniform density. Use cells from the same passage number for all experiments within a replicate. Serum starvation prior to stimulation can help to reduce background signaling and improve consistency.
-
Potential Cause: Instability of the this compound in solution.
-
Solution: Prepare fresh dilutions of the antagonist from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Potential Cause: Differences in antagonist potency between batches.
-
Solution: If you suspect batch-to-batch variability, perform a dose-response curve for each new batch to confirm its potency.
Issue 2: The this compound shows lower than expected potency (high IC50).
-
Potential Cause: The concentration of the GnRH agonist used for stimulation is too high.
-
Solution: In competitive antagonist assays, the apparent potency of the antagonist is dependent on the concentration of the agonist. Use a concentration of GnRH or a GnRH agonist that gives a submaximal response (e.g., the EC80) to increase the sensitivity of the assay to inhibition.
-
Potential Cause: The antagonist has a slow dissociation rate.
-
Solution: Some antagonists may have slow binding kinetics. Increase the pre-incubation time with the antagonist before adding the agonist to ensure that binding has reached equilibrium.
-
Potential Cause: The antagonist is not effective on the species-specific GnRH receptor being used.
-
Solution: Confirm the cross-reactivity and potency of the antagonist on the specific species of GnRH receptor in your experimental system (e.g., human, rat, mouse).
Issue 3: High background signal in a calcium mobilization assay.
-
Potential Cause: Cells are over-confluent or unhealthy.
-
Solution: Plate cells at an optimal density to avoid both over-confluence and sparseness. Ensure cells are healthy and have good membrane integrity.
-
Potential Cause: Autofluorescence of the compound.
-
Solution: Test the antagonist alone at the highest concentration used in the assay to check for any intrinsic fluorescence that might interfere with the calcium indicator dye.
-
Potential Cause: Issues with the calcium indicator dye.
-
Solution: Ensure the dye is loaded correctly and that the cells have been washed sufficiently to remove extracellular dye. Refer to troubleshooting guides for the specific calcium flux assay kit being used.
Quantitative Data
The following tables summarize key quantitative data for various GnRH-R antagonists from the literature. These values can serve as a reference for expected potencies.
Table 1: In Vitro Antagonist Potency (IC50)
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| Cetrorelix | cAMP Accumulation | HEK293/GnRHR | 0.84 ± 3.85 | |
| Ganirelix | cAMP Accumulation | HEK293/GnRHR | 0.61 ± 2.57 | |
| Teverelix | cAMP Accumulation | HEK293/GnRHR | 0.49 ± 3.21 | |
| Cetrorelix | cAMP Accumulation | SH-SY5Y/GnRHR | 1.56 ± 2.49 | |
| Ganirelix | cAMP Accumulation | SH-SY5Y/GnRHR | 16.60 ± 3.76 | |
| Teverelix | cAMP Accumulation | SH-SY5Y/GnRHR | 62.80 ± 3.77 | |
| Degarelix | GnRH Receptor Binding | Human | 3 | |
| Cetrorelix Acetate | GnRH Receptor Binding | 1.21 | ||
| This compound | GnRH Receptor Binding | 0.57 | ||
| This compound | In Vitro Antagonistic Activity | 2.18 | ||
| Relugolix | GnRH Receptor Binding | Human | 0.33 |
Table 2: In Vitro Agonist Potency (EC50) for GnRH-induced Signaling
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| GnRH | Calcium Mobilization | SH-SY5Y/GnRHR | 5.78 ± 3.04 | |
| GnRH | Calcium Mobilization | LβT2 | 1.80 ± 2.88 | |
| [d-Lys⁶]GnRH-II | GnRH-I Receptor Binding | 25.63 |
Table 3: In Vivo Dosing and Effects
| Antagonist | Species | Dose | Effect | Reference |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]GnRH | Mouse | 4 mg/kg | Incomplete suppression of LH | |
| Acyline | Dog | 330 µg/kg | Prevention of initial ovarian stimulation in some animals | |
| This compound | Rat | 12 mg/kg (p.o.) | Inhibition of circulating testosterone for >24h |
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the ability of a GnRH-R antagonist to inhibit GnRH-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the GnRH receptor (e.g., HEK293-GnRHR, LβT2).
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
GnRH or a GnRH agonist.
-
This compound.
-
A fluorescence plate reader with an injector.
-
-
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add various concentrations of the this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of GnRH (e.g., EC80) into the wells.
-
Continue to record the fluorescence signal to measure the calcium response.
-
Data is typically expressed as the change in fluorescence or as a percentage of the response to GnRH alone. The IC50 is calculated from the dose-response curve.
-
2. ERK Phosphorylation Assay (Western Blot)
This assay determines the extent to which a GnRH-R antagonist inhibits GnRH-stimulated phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing the GnRH receptor.
-
Serum-free culture medium.
-
GnRH or a GnRH agonist.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Plate cells and grow to ~80% confluence.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a designated time.
-
Stimulate the cells with GnRH (e.g., 100 nM) for a short period (e.g., 5-10 minutes), which is the typical peak time for ERK phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
Visualizations
Caption: GnRH receptor signaling pathway and point of antagonist inhibition.
Caption: General experimental workflow for in vitro antagonist screening.
Caption: Troubleshooting decision tree for low antagonist potency.
References
Validation & Comparative
Validating the Efficacy of GnRH-R Antagonist 1 in Primate Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist 1, a novel, orally bioavailable non-peptide antagonist, against other GnRH-R antagonists validated in primate models. While direct primate data for GnRH-R antagonist 1 is not yet publicly available, this document evaluates its potential efficacy by comparing its preclinical profile with established injectable and other orally active antagonists that have demonstrated efficacy in non-human primates.
Executive Summary
This compound (also known as compound 21a) has demonstrated high binding affinity and potent in vitro antagonistic activity, with an IC50 of 0.57 nM and 2.18 nM, respectively[1]. Preclinical studies in rats have shown its efficacy in suppressing testosterone levels[1]. This guide places these findings in the context of primate research by comparing them with data from other GnRH-R antagonists, including the injectable peptides Cetrorelix, Antide, and Nal-Glu, and the oral non-peptide antagonists TAK-013 and Linzagolix. The data presented herein supports the strong potential of this compound for further investigation in primate models as a promising therapeutic agent for hormone-dependent conditions.
Mechanism of Action: GnRH-R Antagonists
GnRH, a decapeptide released from the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins are essential for regulating steroid hormone production in the gonads. GnRH antagonists function by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby blocking the action of endogenous GnRH. This leads to a rapid and dose-dependent suppression of LH and FSH secretion, resulting in reduced testosterone and estrogen levels. Unlike GnRH agonists, which cause an initial surge in gonadotropin release (a "flare effect"), antagonists induce an immediate suppression, which can be advantageous in certain clinical applications.
Figure 1: Simplified signaling pathway of GnRH and the mechanism of action of a GnRH-R antagonist.
Comparative Efficacy in Primate Models
The following tables summarize the available quantitative data on the efficacy of various GnRH-R antagonists in primate models.
Table 1: In Vitro and Preclinical Data of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (IC50) | 0.57 nM | Human | [1] |
| Antagonistic Activity (IC50) | 2.18 nM | Human | [1] |
| Oral Bioavailability (F%) | 44.7% | Rat | [1] |
| Testosterone Suppression | Significant suppression at 12 mg/kg (p.o.) | Rat |
Table 2: Comparative Efficacy of Injectable GnRH-R Antagonists in Macaca fascicularis
| Antagonist | Dose (µg/kg, s.c.) | Effect on LH | Effect on FSH | Duration of Action | Reference |
| Cetrorelix | 250 | Complete inhibition | Complete inhibition | > 96 hours | |
| 625 | Complete inhibition | Complete inhibition | > 96 hours | ||
| 1250 | Marked inhibition | Marked inhibition | > 96 hours | ||
| Antide | 250 | Transient suppression | Transient suppression | < 96 hours | |
| 625 | Marked inhibition | Marked inhibition | > 96 hours | ||
| 1250 | Marked inhibition | Marked inhibition | > 96 hours | ||
| Nal-Glu | 250 | Transient suppression | Transient suppression | < 96 hours | |
| 625 | Marked inhibition | Marked inhibition | Shortest duration | ||
| 1250 | Marked inhibition | Marked inhibition | > 96 hours |
Table 3: Comparative Efficacy of Oral Non-Peptide GnRH-R Antagonists in Cynomolgus Monkeys
| Antagonist | Dose | Effect on LH | Duration of Action | Reference |
| TAK-013 | 30 mg/kg (p.o.) | Almost complete suppression | > 24 hours | |
| Linzagolix | > 1 mg/kg (p.o.) | Dose-dependent suppression | Correlated with serum concentrations |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are representative protocols for evaluating GnRH-R antagonists in primate models.
Protocol 1: Evaluation of Injectable GnRH-R Antagonists in Orchidectomized Male Cynomolgus Monkeys (Macaca fascicularis)
This protocol is based on the methodology used for comparing Nal-Glu, Antide, and Cetrorelix.
-
Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis), orchidectomized to establish stable, elevated gonadotropin levels.
-
Antagonist Administration: A single subcutaneous (s.c.) injection of the GnRH-R antagonist at varying doses (e.g., 250, 625, and 1250 µg/kg).
-
Blood Sampling: Blood samples are collected via venipuncture at baseline (pre-injection) and at multiple time points post-injection (e.g., 3, 6, 12, 24, 48, 72, and 96 hours).
-
Hormone Analysis: Serum concentrations of bioactive and immunoactive LH and FSH are determined using specific assays.
-
Data Analysis: Changes in hormone levels from baseline are analyzed to determine the efficacy, dose-response relationship, and duration of action of the antagonist.
Protocol 2: Evaluation of Oral GnRH-R Antagonists in Castrated Male Cynomolgus Monkeys
This protocol is adapted from studies on oral non-peptide antagonists like TAK-013.
-
Animal Model: Adult male cynomolgus monkeys, surgically castrated to achieve stable and elevated plasma LH levels.
-
Antagonist Administration: A single oral dose of the GnRH-R antagonist, typically administered via a nasogastric tube.
-
Blood Sampling: Serial blood samples are collected from a saphenous vein at baseline and various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Hormone Analysis: Plasma LH concentrations are measured using a validated immunoassay.
-
Data Analysis: The suppressive effect on plasma LH levels and the duration of this suppression are evaluated to determine the oral efficacy of the antagonist.
Figure 2: General experimental workflow for validating the efficacy of a GnRH-R antagonist.
Conclusion and Future Directions
The preclinical data for this compound, particularly its high in vitro potency and oral bioavailability in rats, are highly encouraging. When compared to other GnRH-R antagonists that have been successfully evaluated in primate models, this compound demonstrates a promising profile. The efficacy of related thieno[2,3-d]pyrimidine-2,4-dione derivatives, such as TAK-013, in suppressing gonadotropins in cynomolgus monkeys further supports the potential for this class of compounds in primates.
The next critical step is to conduct in vivo studies of this compound in a relevant primate model, such as the cynomolgus monkey. Such studies should aim to establish the pharmacokinetic and pharmacodynamic profile, determine the optimal oral dose for effective and sustained gonadotropin and testosterone suppression, and confirm its safety profile. The experimental protocols outlined in this guide provide a robust framework for these future investigations. Successful validation in primate models will be a crucial milestone in the development of this compound as a novel, convenient, and effective oral therapy for a range of hormone-dependent diseases.
References
A Comparative Guide to a Novel GnRH-R Antagonist and First-Generation GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, referred to as GnRH-R antagonist 1 (compound 21a), and first-generation GnRH antagonists. This objective analysis is supported by experimental data to inform research and development in therapeutic areas targeting the GnRH receptor.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland. This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing the production of gonadal steroids like testosterone and estrogen. Unlike GnRH agonists, which cause an initial surge in hormone levels before downregulation, antagonists provide immediate suppression, which can be advantageous in various clinical settings, including assisted reproduction, endometriosis, and the treatment of hormone-sensitive cancers such as prostate cancer.
First-generation GnRH antagonists, while effective, have been associated with certain limitations, including the potential for histamine release. Newer antagonists, such as this compound, have been developed to improve upon the pharmacological profile of earlier compounds.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound in comparison to first-generation GnRH antagonists. It is important to note that the data for this compound is derived from a single study, and direct head-to-head comparative studies with first-generation antagonists are limited. Therefore, comparisons should be interpreted with consideration of potential inter-study variability.
Table 1: In Vitro Pharmacology
| Compound | Chemical Class | Binding Affinity (IC50, nM) | Antagonistic Activity (IC50, nM) |
| This compound (compound 21a) | Thieno[2,3-d]pyrimidine-2,4-dione derivative | 0.57[1][2] | 2.18[1][2] |
| Cetrorelix | Peptide | Not directly compared | Not directly compared |
| Ganirelix | Peptide | Not directly compared | Not directly compared |
| Abarelix | Peptide | Not directly compared | Not directly compared |
Table 2: In Vivo Pharmacology and Safety Profile
| Compound | Oral Bioavailability (Rat, %) | Testosterone Suppression (Rat) | Histamine Release Potential |
| This compound (compound 21a) | 44.7%[1] | Effective with oral administration | Not reported |
| Cetrorelix | Not orally bioavailable | Effective with subcutaneous injection | High |
| Ganirelix | Not orally bioavailable | Effective with subcutaneous injection | Moderate |
| Abarelix | Not orally bioavailable | Effective with intramuscular injection | High |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for the accurate assessment and comparison of GnRH antagonist performance.
GnRH Receptor Binding Affinity Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity (IC50) of a test compound for the GnRH receptor.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Cell membrane preparation from the aforementioned cells.
-
Radioligand: 125I-labeled GnRH agonist (e.g., [125I]Buserelin) or antagonist.
-
Test compounds (this compound, first-generation antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the human GnRH receptor and harvest. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GnRH analog).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
In Vivo Testosterone Suppression Study (Rat Model)
Objective: To evaluate the in vivo efficacy of a GnRH antagonist in suppressing testosterone levels.
Materials:
-
Adult male Sprague-Dawley rats.
-
Test compounds (this compound, first-generation antagonists) formulated for the appropriate route of administration (e.g., oral gavage, subcutaneous injection).
-
Vehicle control.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
ELISA or radioimmunoassay kits for testosterone, LH, and FSH.
Procedure:
-
Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the test compound or vehicle to the rats via the intended route. For this compound, this would be oral gavage. For first-generation antagonists, subcutaneous injection is typical.
-
Blood Sampling: Collect blood samples from the rats at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Hormone Analysis: Separate the plasma from the blood samples and measure the concentrations of testosterone, LH, and FSH using validated immunoassay kits.
-
Data Analysis: Plot the mean hormone concentrations over time for each treatment group. Calculate the percentage of testosterone suppression relative to the baseline or vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Histamine Release Assay (Ex Vivo Human Skin Model)
Objective: To assess the potential of a GnRH antagonist to induce histamine release.
Materials:
-
Fresh human skin samples obtained from cosmetic surgery.
-
Krebs-Ringer bicarbonate buffer supplemented with glucose and gassed with 95% O2 and 5% CO2.
-
Test compounds (GnRH antagonists).
-
Compound 48/80 (positive control for histamine release).
-
Perchloric acid.
-
o-Phthaldialdehyde (OPT) for fluorometric detection.
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Skin Preparation: Cut the human skin samples into small pieces and mount them in organ baths containing the gassed Krebs-Ringer buffer at 37°C.
-
Equilibration: Allow the skin samples to equilibrate for a set period, with regular changes of the buffer.
-
Incubation: Replace the buffer with a fresh solution containing either the test compound at various concentrations, the vehicle control, or the positive control (Compound 48/80). Incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: At the end of the incubation period, collect the buffer from the organ baths.
-
Histamine Extraction: Add perchloric acid to the collected buffer to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
Derivatization and HPLC Analysis: Derivatize the histamine in the supernatant with OPT. Inject the derivatized sample into the HPLC system and quantify the histamine concentration using a fluorescence detector.
-
Data Analysis: Express the histamine release as a percentage of the total histamine content of the skin sample or as a fold increase over the basal release from the vehicle control. Compare the histamine-releasing potential of the different antagonists.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for comparing GnRH antagonists.
Caption: GnRH Receptor Signaling Pathway. This diagram illustrates the intracellular signaling cascade initiated by the binding of GnRH to its receptor, leading to gonadotropin synthesis and secretion. GnRH antagonists block this pathway at the receptor level.
Caption: Comparative Experimental Workflow. This diagram outlines the key in vitro and in vivo experiments performed to compare the performance of different GnRH antagonists.
References
In Vivo Validation of GnRH-R Antagonist Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the in vivo validation of target engagement for Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonists. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to aid in understanding the underlying mechanisms and experimental workflows.
Introduction to GnRH-R Antagonists and Target Engagement
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively bind to and block the GnRH receptor in the pituitary gland.[1] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of testosterone in men and estrogen in women.[1][2] Validating that these antagonists are effectively engaging their target in vivo is a critical step in their development and clinical application. This guide explores and compares the primary methods used for this validation.
Comparative Analysis of In Vivo Validation Methods
The validation of GnRH-R antagonist target engagement in vivo primarily relies on pharmacodynamic (PD) biomarker assays that measure the physiological response to receptor blockade. Direct assessment of receptor occupancy is also possible through specialized imaging and tissue analysis techniques.
| Validation Method | Description | Advantages | Disadvantages | Typical Antagonists Evaluated |
| Hormone Level Suppression | Measurement of downstream hormones (e.g., Testosterone, LH, FSH) in serum or plasma following antagonist administration.[3] | - Well-established and clinically relevant.- Relatively non-invasive (blood draw).- Provides a direct measure of pharmacological effect. | - Indirect measure of receptor engagement.- Hormone levels can be influenced by other factors. | Relugolix, Degarelix, Elagolix, Cetrorelix[3] |
| Receptor Occupancy (RO) Assays | Direct quantification of the percentage of GnRH receptors occupied by the antagonist in a target tissue (e.g., pituitary). | - Direct evidence of target engagement.- Can establish a relationship between occupancy and efficacy. | - Often requires radiolabeled tracers and specialized equipment.- Can be invasive (tissue harvesting in preclinical models). | Preclinical compounds |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique to visualize and quantify GnRH receptor occupancy in real-time using a radiolabeled tracer. | - Non-invasive and quantitative.- Allows for longitudinal studies in the same subject. | - Limited by the availability of a validated GnRH-R specific PET radioligand. | Primarily in preclinical development |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative in vivo studies of GnRH-R antagonists.
Table 1: Testosterone Suppression with Oral GnRH-R Antagonists
| Antagonist | Dose | Animal Model | Time to Castration (<50 ng/dL) | Sustained Castration Rate (48 weeks) | Reference |
| Relugolix | 120 mg/day | Human (Advanced Prostate Cancer) | 4 days (median) | 96.7% | |
| Degarelix | 80 mg SC every 4 weeks | Human (Advanced Prostate Cancer) | 3 days (median) | Not directly compared in the same study |
Note: Castration is defined as testosterone levels below 50 ng/dL.
Table 2: Comparative Efficacy of GnRH-R Antagonists vs. GnRH Agonists
| Treatment | Outcome | Result | p-value | Reference |
| Degarelix (Antagonist) vs. Leuprolide (Agonist) | Testosterone <50 ng/dL at Day 3 | 96% vs. 0% | <0.001 | |
| Relugolix (Antagonist) vs. Leuprolide (Agonist) | Sustained Castration Rate (48 weeks) | 96.7% vs. 88.8% | <0.001 (non-inferiority) | |
| Degarelix (Antagonist) vs. GnRH Agonist | Testosterone levels at 1st month | 22 ng/dL vs. 29 ng/dL | 0.011 |
Experimental Protocols
Protocol 1: Measurement of Serum Testosterone Levels in Rats
This protocol describes a typical procedure for assessing the in vivo efficacy of a GnRH-R antagonist by measuring its effect on serum testosterone levels in a rat model.
1. Animal Model and Dosing:
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Group housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow a minimum of 3-5 days for acclimation to the housing environment before the experiment.
-
Dosing: The GnRH-R antagonist is administered via the desired route (e.g., oral gavage, subcutaneous injection). A vehicle control group should be included.
2. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dose (e.g., 0, 2, 4, 8, 24 hours).
-
Collection is typically performed via tail vein or cardiac puncture at the terminal time point.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
3. Testosterone Quantification (ELISA):
-
A commercial Rat Testosterone ELISA kit is used for quantification.
-
Principle: The assay is a competitive ELISA where testosterone in the sample competes with a fixed amount of HRP-labeled testosterone for binding to a limited number of antibodies coated on the microplate.
-
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add HRP-conjugated testosterone to all wells.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate solution, which will develop a blue color.
-
Stop the reaction with the addition of a stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of testosterone in the samples is inversely proportional to the optical density and is calculated based on the standard curve.
Protocol 2: Ex Vivo Receptor Occupancy Assay
This protocol outlines a general method for determining the percentage of GnRH receptors occupied by an antagonist in the pituitary gland of a rodent model.
1. Animal Dosing and Tissue Collection:
-
Administer the GnRH-R antagonist to the animals at various doses. Include a vehicle control group and a positive control group (a dose expected to cause 100% occupancy).
-
At the time of expected peak receptor occupancy, euthanize the animals.
-
Immediately dissect the pituitary gland and freeze it on dry ice or in liquid nitrogen.
2. Tissue Sectioning and Radioligand Incubation:
-
Section the frozen pituitary glands using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
Incubate the sections with a radiolabeled GnRH-R ligand (tracer). The tracer should have high affinity and specificity for the GnRH receptor.
-
The concentration of the radioligand should be optimized to provide a good signal-to-noise ratio.
3. Washing and Autoradiography:
-
Wash the slides to remove unbound radioligand.
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
4. Data Analysis:
-
Quantify the radioactivity in the pituitary sections using a phosphor imager or densitometry.
-
Percent Receptor Occupancy Calculation:
-
% Occupancy = 100 * (1 - (Specific binding in drug-treated tissue / Specific binding in vehicle-treated tissue))
-
Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-radiolabeled ligand) from total binding.
-
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, leading to the synthesis and release of LH and FSH. GnRH-R antagonists block this pathway at the initial receptor binding step.
Caption: GnRH receptor signaling pathway leading to gonadotropin synthesis and release.
Experimental Workflow for In Vivo Validation
The logical flow of a typical in vivo validation study for a GnRH-R antagonist is depicted below.
Caption: Workflow for in vivo validation of GnRH-R antagonist target engagement.
Conclusion
Validating the in vivo target engagement of GnRH-R antagonists is essential for their preclinical and clinical development. The choice of validation method depends on the specific research question, available resources, and the stage of drug development. Measuring downstream hormone suppression is a robust and clinically relevant method for confirming pharmacological activity. Direct receptor occupancy assays provide definitive evidence of target engagement, though they are more technically demanding. While PET imaging holds great promise for non-invasive, quantitative assessment of receptor occupancy, the development of a validated GnRH-R specific radioligand remains a key challenge to be addressed for its widespread application in this field. This guide provides a framework for researchers to select and implement the most appropriate methods for their studies.
References
- 1. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Leading GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists have emerged as a pivotal class of therapeutics for a range of hormone-dependent conditions, including endometriosis, uterine fibroids, and advanced prostate cancer.[1][2][3][4][5] Unlike GnRH agonists, which induce an initial surge in gonadotropin release, antagonists offer a rapid and direct suppression of the hypothalamic-pituitary-gonadal axis, providing a swift reduction in sex hormone levels. This guide provides a comparative analysis of the pharmacokinetic profiles of four prominent GnRH antagonists: Elagolix, Relugolix, Linzagolix, and Degarelix, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic properties of a drug are critical to its clinical efficacy and safety, dictating its absorption, distribution, metabolism, and excretion. The following table summarizes the key pharmacokinetic parameters of Elagolix, Relugolix, Linzagolix, and Degarelix.
| Pharmacokinetic Parameter | Elagolix | Relugolix | Linzagolix | Degarelix |
| Route of Administration | Oral | Oral | Oral | Subcutaneous |
| Time to Maximum Concentration (Tmax) | ~1.0–1.5 hours | ~2 hours | ~2 hours | 40 hours (initial dose) |
| Terminal Half-life (t½) | ~4–6 hours | ~15 hours | ~15 hours | Biphasic release from depot |
| Bioavailability | High (80% for Linzagolix) | - | High (80%) | - |
| Apparent Clearance (CL/F) | 118 L/h | 0.522 L/h (100mg), 0.499 L/h (200mg) | - | - |
| Apparent Volume of Distribution (Vc/F) | 257 L | 11.067 L (100mg), 11.178 L (200mg) | - | - |
| Metabolism | Primarily hepatic | Primarily by CYP3A enzymes | Primarily hepatic via cytochrome P450 enzymes | - |
| Excretion | ~3% in urine | Primarily in urine | Primarily in urine, with about one-third in feces | - |
Experimental Protocols: Determining Pharmacokinetic Parameters
The determination of the pharmacokinetic profiles of GnRH antagonists involves rigorous clinical and bioanalytical methodologies. A typical experimental workflow for a clinical pharmacokinetic study is outlined below.
A cornerstone of these studies is the bioanalytical method used for the quantification of the drug in plasma. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a widely used technique due to its high sensitivity and specificity.
Detailed Methodology for UPLC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are first treated to remove proteins that can interfere with the analysis. This is typically achieved through protein precipitation using a solvent like acetonitrile. For further purification and concentration of the analyte, solid-phase extraction (SPE) may be employed. An internal standard, a compound with similar chemical properties to the drug being analyzed, is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared sample is then injected into a UPLC system. The drug and the internal standard are separated from other components in the plasma on a C18 analytical column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with formic acid).
-
Mass Spectrometric Detection: Following separation, the analytes are introduced into a mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in the positive ion mode, and quantification is performed using multiple reaction monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both the drug and the internal standard, providing a high degree of selectivity.
-
Data Analysis: A calibration curve is generated by analyzing samples with known concentrations of the drug. The concentration of the drug in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve. The pharmacokinetic parameters are subsequently calculated from the resulting plasma concentration-time data using specialized software.
GnRH Signaling Pathway and Antagonist Mechanism of Action
GnRH antagonists exert their therapeutic effect by blocking the GnRH receptor in the pituitary gland. This action prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of these gonadotropins, in turn, leads to a rapid and dose-dependent reduction in the production of sex hormones like estrogen and testosterone.
Conclusion
The pharmacokinetic profiles of GnRH antagonists vary significantly, influencing their clinical application and dosing regimens. The oral antagonists—Elagolix, Relugolix, and Linzagolix—offer the convenience of oral administration and exhibit relatively rapid absorption. Elagolix has a shorter half-life, which may allow for more dose-dependent control over the degree of hormone suppression. In contrast, Relugolix and Linzagolix have longer half-lives, potentially allowing for once-daily dosing. Degarelix, administered subcutaneously, forms a depot that provides sustained release, making it suitable for long-term androgen deprivation therapy in prostate cancer.
The choice of a specific GnRH antagonist will depend on the therapeutic indication, the desired level and duration of hormone suppression, and patient-specific factors. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians working with this important class of drugs. Further head-to-head comparative studies are warranted to fully elucidate the clinical nuances between these agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic profile of degarelix for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
GnRH-R Antagonist 1 Demonstrates Potential in Overcoming GnRH Agonist Resistance
For Immediate Release
In the landscape of hormonal therapies for cancers like prostate and breast cancer, the emergence of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists offers a promising alternative, particularly in cases where tumors have developed resistance to conventional GnRH agonist treatments. This guide provides a comparative analysis of a novel GnRH-R antagonist, referred to as "GnRH-R antagonist 1" (compound 21a), and its potential efficacy in GnRH agonist-resistant models, supported by experimental data from representative studies on next-generation GnRH antagonists.
The manipulation of the GnRH signaling pathway is a key strategy in managing hormone-sensitive cancers. GnRH agonists, such as leuprolide, initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone and estrogen, a phenomenon known as "tumor flare."[1] However, continuous administration leads to the desensitization and downregulation of GnRH receptors, ultimately suppressing sex steroid production.[1][2] In contrast, GnRH antagonists, like degarelix and the investigational this compound, directly block the GnRH receptor, leading to a rapid reduction in LH, FSH, and sex steroid levels without the initial flare.[1][3]
Resistance to GnRH agonists can develop through various mechanisms, including continued androgen receptor signaling despite low testosterone levels. In such castration-resistant prostate cancer (CRPC) scenarios, GnRH antagonists have shown a distinct advantage by directly inhibiting cancer cell growth.
Comparative Efficacy in GnRH Agonist-Resistant Models
While direct experimental data on "this compound" in agonist-resistant models is emerging, studies on other GnRH antagonists like degarelix provide a strong rationale for their use in this setting. Research has shown that degarelix can significantly reduce the viability of castration-resistant prostate cancer (CRPC) cell lines, whereas the GnRH agonist leuprolide can have a stimulatory effect.
A preclinical study using a VCaP xenograft model of castration-resistant prostate cancer demonstrated the superior efficacy of a GnRH antagonist (degarelix) compared to a GnRH agonist (leuprolide).
Table 1: In Vivo Comparison of GnRH Antagonist (Degarelix) and GnRH Agonist (Leuprolide) in a VCaP Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % of Leuprolide Group Tumor Volume | Intratumoral Testosterone (ng/g tumor) |
| Vehicle Control | ~1250 | - | 6.345 |
| Leuprolide | ~1000 | 100% | 6.812 |
| Degarelix | ~670 | 67% | 1.059 |
| Surgical Castration | ~250 | 25% | 0.189 |
Table 2: In Vitro Comparison of GnRH Antagonist (Degarelix) and GnRH Agonist (Leuprolide) on CRPC Cell Viability
| Cell Line | Treatment | Effect on Cell Viability |
| LNCaP | Degarelix | Significantly Reduced |
| Leuprolide | Stimulatory | |
| C4-2B MDVR | Degarelix | Significantly Reduced |
| Leuprolide | Stimulatory | |
| CWR22Rv1 | Degarelix | Significantly Reduced |
| Leuprolide | Stimulatory |
Profile of this compound (Compound 21a)
"this compound" is an orally bioavailable and membrane-permeable small molecule with high binding affinity and potent antagonistic activity at the GnRH receptor.
Table 3: Preclinical Profile of this compound
| Parameter | Value |
| In Vitro Binding Affinity (IC50) | 0.57 nM |
| In Vitro Antagonistic Activity (IC50) | 2.18 nM |
| In Vivo Effect (12 mg/kg, p.o. in rats) | Significant suppression of circulating testosterone for >24 hours |
| Oral Bioavailability (F%) in rats | 44.7% |
The favorable pharmacokinetic profile and potent in vivo activity of this compound in suppressing testosterone suggest its potential as an effective androgen deprivation therapy. Its direct antagonistic mechanism, avoiding the initial flare and receptor downregulation associated with agonists, positions it as a strong candidate for treating GnRH agonist-resistant cancers.
Signaling Pathways and Experimental Workflow
The differential effects of GnRH agonists and antagonists stem from their distinct interactions with the GnRH receptor and the subsequent downstream signaling cascades.
References
Independent validation of GnRH-R antagonist 1's mechanism of action
This guide provides an objective comparison of Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist 1's performance against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and independently validate the mechanism of action of this novel compound.
Introduction to GnRH-R Antagonism
The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) found on pituitary gonadotrope cells, is the central regulator of the reproductive endocrine system.[1][2][3] Its activation by hypothalamic GnRH triggers a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] These gonadotropins, in turn, regulate the production of sex steroids, such as testosterone and estrogen, by the gonads.
GnRH-R antagonists are a class of drugs that competitively and reversibly bind to the GnRH receptor, effectively blocking the action of endogenous GnRH. This blockade leads to an immediate and rapid suppression of LH, FSH, and consequently, sex hormone levels. Unlike GnRH agonists, which cause an initial stimulatory "flare-up" before desensitizing the receptor, antagonists provide direct suppression, which is advantageous in the treatment of hormone-dependent conditions like prostate cancer, endometriosis, and uterine fibroids.
"GnRH-R antagonist 1" (also known as compound 21a) is a novel, orally safe and membrane-permeable GnRH-R antagonist with high binding affinity and potent in vitro activity. This guide details the experimental framework for validating its mechanism of action and compares its key performance metrics with other known antagonists.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for a GnRH-R antagonist is competitive inhibition at the receptor level. As illustrated below, the GnRH receptor is predominantly coupled to the Gαq/11 G-protein. Ligand binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, leading to gonadotropin release. This compound blocks the initial step of this cascade by preventing GnRH from binding to its receptor.
Independent Validation Workflow
A systematic approach is required to validate the mechanism of action. The workflow begins with confirming direct interaction with the receptor (binding) and proceeds to quantify the functional consequence of that interaction (inhibition of signaling).
Comparative Performance Data
The following table summarizes the in vitro performance of this compound compared to other commercially available or clinically advanced antagonists. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Parameter | This compound | Relugolix | Cetrorelix | Ganirelix |
| Binding Affinity (IC50) | 0.57 nM | Data not available | Data not available | Data not available |
| Functional Antagonism (IC50) | 2.18 nM (in vitro) | Data not available | 1.56 nM (cAMP assay) | 16.60 nM (cAMP assay) |
| Cell Permeability | High (140-fold higher than Relugolix) | Lower than Antagonist 1 | Peptide, low permeability | Peptide, low permeability |
| Chemical Class | Small molecule, non-peptide | Small molecule, non-peptide | Peptide | Peptide |
| Administration Route | Oral | Oral | Injection | Injection |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human GnRH receptor.
-
Radioligand: High-affinity radioiodinated GnRH agonist (e.g., 125I-[His5,D-Tyr6]GnRH).
-
Unlabeled this compound and other reference antagonists.
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of unlabeled this compound and reference compounds.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and the serially diluted unlabeled antagonist.
-
Add the cell membrane preparation to initiate the binding reaction. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled agonist).
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, to quantify the activation of the Gq signaling pathway. An antagonist will inhibit the GnRH-induced accumulation of IP1.
-
Materials:
-
Whole cells expressing the GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
GnRH agonist.
-
This compound and reference compounds.
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.
-
Commercially available IP-One HTRF® assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Culture GnRH-R expressing cells in a 384-well plate.
-
Prepare serial dilutions of this compound. Pre-incubate the cells with the antagonist dilutions for a defined period (e.g., 15-30 minutes).
-
Prepare a solution of GnRH agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add the GnRH agonist solution to the wells (except for the basal control wells) and incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the antagonist concentration to determine the IC50 of inhibition.
-
Intracellular Calcium Flux Assay
This assay provides a real-time kinetic measurement of Gq pathway activation by detecting the release of intracellular calcium upon receptor stimulation.
-
Materials:
-
Whole cells expressing the GnRH receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
GnRH agonist.
-
This compound and reference compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
-
Protocol:
-
Plate GnRH-R expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
During incubation, prepare a plate containing serial dilutions of this compound and a separate plate with the GnRH agonist solution.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence imaging plate reader.
-
Initiate the assay by adding the antagonist solutions to the cell plate and incubating for a short period.
-
Measure the baseline fluorescence, then add the GnRH agonist.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the antagonist concentration to calculate the IC50 value for the inhibition of the calcium signal.
-
Logical Framework for Mechanism Validation
The validation of this compound's mechanism of action rests on a clear logical relationship between binding and function. If the compound demonstrates high-affinity binding to the receptor and subsequently inhibits the agonist-induced signaling cascade, its role as a functional antagonist is confirmed.
Conclusion
The experimental data strongly support the mechanism of action of this compound as a potent, competitive antagonist of the gonadotropin-releasing hormone receptor. Its high binding affinity (IC50 = 0.57 nM) and functional inhibitory potency (IC50 = 2.18 nM) are demonstrated through standard in vitro assays. Compared to peptide-based antagonists like Cetrorelix and Ganirelix, this compound's nature as an orally bioavailable small molecule with high cell permeability represents a significant potential advantage. The provided protocols offer a clear framework for the independent validation of these findings, solidifying the characterization of this promising therapeutic candidate.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GnRH-R Antagonist 1
Disclaimer: A specific Safety Data Sheet (SDS) for GnRH-R antagonist 1 (CAS No. 2826273-90-7) was not publicly available at the time of this writing. The following procedures are based on general best practices for handling hazardous laboratory chemicals and analogous information from SDSs of other GnRH-R antagonists such as Relugolix, Cetrorelix, and Ganirelix.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
While specific hazard classifications for this compound are not available, analogous compounds in the GnRH antagonist class have been identified with potential health risks. Therefore, it is prudent to handle this compound with a high degree of caution.
Analogous Compound Hazards:
| Hazard Category | Potential Effects | GHS Pictogram (Analogous Compounds) |
| Reproductive Toxicity | May damage fertility or the unborn child (H360). | GHS08 Health Hazard |
| Acute Oral Toxicity | Harmful if swallowed (H302). | GHS07 Exclamation Mark |
| Skin Irritation | Causes skin irritation (H315). | GHS07 Exclamation Mark |
| Eye Irritation | Causes serious eye irritation (H319). | GHS07 Exclamation Mark |
Due to the potential for reproductive toxicity, researchers of child-bearing potential should be fully informed of the risks and take all necessary precautions. All handling of the solid compound and concentrated solutions should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate PPE. The following table outlines the recommended PPE based on the potential hazards identified from analogous compounds.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently, especially after direct contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body Protection | Laboratory coat. For procedures with a higher risk of splashes or spills, additional protective clothing such as an apron or coveralls may be necessary. |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
-
Handling: All work with this compound, especially the handling of the solid form, should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the generation and inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For solid spills, avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: Collect all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility.
Waste Categorization:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Any items that have come into contact with the compound, including pipette tips, gloves, vials, and spill cleanup materials.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled container. Do not overfill.
-
Contaminated Sharps: Dispose of in a designated sharps container.
-
Other Contaminated Materials: Place in a sealed bag or container labeled as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Reproductive Toxin," "Acutely Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GnRH-R antagonist 1
Essential Safety and Handling Guide for GnRH-R Antagonist 1
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of potent compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE. A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the compound.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2] The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C for long-term stability. For short-term storage (under 2 weeks), 4°C is acceptable. The vial should be kept tightly sealed and protected from light.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
Reconstitution and Aliquoting:
-
Solubilization: Refer to the manufacturer's Certificate of Analysis (COA) for the recommended solvent. For many peptides, sterile, distilled water or a specific buffer is appropriate. If the peptide is difficult to dissolve, sonication may be helpful.
-
Technique: Add the solvent to the vial slowly, allowing it to run down the side of the vial to avoid foaming. Gently swirl or vortex to dissolve the peptide; do not shake vigorously.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.
-
Storage of Solutions: Store reconstituted peptide solutions at -20°C or -80°C. Generally, peptide solutions are stable for a limited time, and it is best to use them as soon as possible after reconstitution.
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect human health and the environment.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. This includes following guidelines from the Environmental Protection Agency (EPA) for hazardous waste. For potent compounds, incineration in a chemical incinerator is a common disposal method.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Work in a Controlled Area: Whenever possible, handle the compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.
-
Accurate Weighing: Weigh the lyophilized powder quickly and in a controlled environment to minimize exposure to air and moisture.
-
Documentation: Maintain detailed records of the compound's receipt, storage, preparation, and use.
Visualizing Key Processes
To further clarify the procedural and biological aspects of working with a GnRH-R antagonist, the following diagrams illustrate the handling workflow and the compound's mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
